2-(Pyrrolidin-1-yl)pyridine-3-boronic acid
Description
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Structure
2D Structure
Properties
IUPAC Name |
(2-pyrrolidin-1-ylpyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BN2O2/c13-10(14)8-4-3-5-11-9(8)12-6-1-2-7-12/h3-5,13-14H,1-2,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROELQLBROWVGFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=CC=C1)N2CCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10674170 | |
| Record name | [2-(Pyrrolidin-1-yl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1257648-75-1 | |
| Record name | [2-(Pyrrolidin-1-yl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1257648-75-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 2-(Pyrrolidin-1-yl)pyridine-3-boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-(Pyrrolidin-1-yl)pyridine-3-boronic acid, a valuable building block in medicinal chemistry and drug discovery. The pyrrolidine motif is a prevalent scaffold in numerous biologically active compounds, and pyridine boronic acids are key intermediates in the construction of complex molecules through cross-coupling reactions.[1][2][3] This document details the most plausible synthetic route, a halogen-metal exchange followed by borylation, based on established chemical literature.[4] It includes a detailed experimental protocol, a summary of expected quantitative data, and visualizations of the synthetic workflow and a potential biological application pathway.
Introduction
Pyridine derivatives are fundamental components of many pharmaceutical agents due to their ability to engage in various biological interactions.[5][6][7] Similarly, the pyrrolidine ring is a privileged structure in drug discovery, contributing to the stereochemistry and three-dimensional complexity of molecules, which can enhance target selectivity.[1] The fusion of these two scaffolds in this compound creates a versatile intermediate for the synthesis of novel chemical entities. Boronic acids are particularly useful for their role in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[8][9]
The synthesis of pyridinylboronic acids can be achieved through several methods, including palladium-catalyzed cross-coupling of halopyridines with diboron reagents (Miyaura borylation) and iridium- or rhodium-catalyzed C-H borylation.[10][11] However, the most common and direct approach for this class of compounds is the halogen-metal exchange of a corresponding halopyridine followed by quenching with a trialkyl borate.[4][12] This guide will focus on the latter method, utilizing the commercially available 2-bromo-3-(pyrrolidin-1-yl)pyridine as the starting material.
Synthetic Pathway and Mechanism
The proposed synthesis proceeds via a two-step sequence:
-
Lithiation: Treatment of 2-bromo-3-(pyrrolidin-1-yl)pyridine with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures (typically below -50°C) results in a halogen-metal exchange, forming the highly reactive 3-lithiopyridine intermediate.[12] The use of low temperatures is crucial to prevent side reactions, such as deprotonation of the pyridine ring.[12]
-
Borylation: The generated organolithium species is then quenched with a trialkyl borate, for instance, triisopropyl borate or trimethyl borate. This reaction forms a boronate ester intermediate.
-
Hydrolysis: Subsequent aqueous workup hydrolyzes the boronate ester to yield the final product, this compound.
Below is a diagram illustrating the overall synthetic workflow.
Quantitative Data
| Parameter | Typical Value/Range | Notes |
| Yield | 60-90% | Highly dependent on reaction conditions, particularly temperature control and moisture exclusion. |
| Purity | >95% | Achievable after standard purification techniques such as crystallization or column chromatography. |
| Reaction Time | 2-6 hours | Lithiation is typically rapid, while the borylation and subsequent stirring may require longer. |
| Reaction Temperature | -78°C to -50°C | Crucial for minimizing side reactions during the lithiation step.[12] |
| Scale | Milligram to Kilogram | The procedure is scalable, though larger scales may require careful temperature management.[12] |
Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound based on established methods for the borylation of halopyridines.[4][12][13]
Materials:
-
2-Bromo-3-(pyrrolidin-1-yl)pyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Triisopropyl borate
-
Hydrochloric acid (e.g., 2 M)
-
Sodium hydroxide (e.g., 10 N)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for extraction and purification (e.g., dichloromethane, ethyl acetate, hexanes)
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Low-temperature cooling bath (e.g., dry ice/acetone)
-
Syringes and needles
-
Nitrogen or Argon inert atmosphere setup
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
Setup: A dry three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet is charged with 2-bromo-3-(pyrrolidin-1-yl)pyridine (1.0 eq). Anhydrous THF is added to dissolve the starting material.
-
Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (1.1 eq) is added dropwise to the stirred solution via syringe, ensuring the internal temperature is maintained below -70 °C. The mixture is stirred at this temperature for 1-2 hours.
-
Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture, again maintaining the temperature below -70 °C. After the addition is complete, the reaction is allowed to stir at -78 °C for another 2-3 hours, then slowly warmed to room temperature and stirred overnight.
-
Quenching and Workup: The reaction is quenched by the slow addition of 2 M hydrochloric acid. The pH is then adjusted to approximately 7-8 with a sodium hydroxide solution.
-
Extraction: The aqueous layer is extracted multiple times with an organic solvent such as dichloromethane or ethyl acetate.
-
Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by crystallization from a suitable solvent system (e.g., acetonitrile/water) or by silica gel column chromatography to afford the pure this compound.[4][13]
Biological Relevance and Potential Applications
Boronic acid derivatives, particularly those incorporating a pyrrolidine moiety, have shown significant promise in drug discovery. For instance, (R)-pyrrolidin-2-yl-boronic acid-based compounds have been developed as potent inhibitors of Fibroblast Activation Protein (FAP), a serine protease overexpressed in the stroma of many cancers.[14] These inhibitors can be labeled with radioisotopes for use as PET imaging agents to visualize FAP-expressing tumors.[14]
The target molecule, this compound, serves as a valuable precursor for synthesizing more complex molecules that could interact with biological targets like FAP. The diagram below illustrates a conceptual pathway for the application of such compounds in FAP-targeted cancer diagnostics.
Conclusion
The synthesis of this compound via a halogen-metal exchange and subsequent borylation represents a robust and scalable method for producing this valuable chemical intermediate. This guide provides a detailed, literature-derived protocol and highlights the compound's relevance in the context of modern drug discovery, particularly for the development of targeted diagnostic and therapeutic agents. The versatility of the boronic acid functional group ensures that this compound will continue to be a valuable tool for researchers and scientists in the pharmaceutical industry.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ptacts.uspto.gov [ptacts.uspto.gov]
- 9. mdpi.com [mdpi.com]
- 10. core.ac.uk [core.ac.uk]
- 11. Miyaura Borylation Reaction [organic-chemistry.org]
- 12. electronicsandbooks.com [electronicsandbooks.com]
- 13. 2-Pyridineboronic acid | 197958-29-5 [chemicalbook.com]
- 14. Synthesis and Preclinical Evaluation of Novel 68Ga-Labeled (R)-Pyrrolidin-2-yl-boronic Acid-Based PET Tracers for Fibroblast Activation Protein-Targeted Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
2-(Pyrrolidin-1-yl)pyridine-3-boronic acid chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-(Pyrrolidin-1-yl)pyridine-3-boronic acid. This document is intended for an audience with a technical background in chemistry and drug discovery.
Core Chemical Properties
This compound is a heterocyclic organic compound containing a pyridine ring substituted with a pyrrolidine and a boronic acid group. Such structures are of significant interest in medicinal chemistry, often serving as key building blocks in the synthesis of complex molecules with potential therapeutic activities.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1257648-75-1 | [1] |
| Molecular Formula | C₉H₁₃BN₂O₂ | [1] |
| Molecular Weight | 192.02 g/mol | [1] |
| Appearance | Powder | |
| Melting Point | 107-112 °C | |
| Storage Temperature | 2-8°C | |
| SMILES String | OB(O)c1cccnc1N2CCCC2 | |
| InChI Key | ROELQLBROWVGFW-UHFFFAOYSA-N |
Synthesis and Reactivity
One general method for the synthesis of pyridylboronic acids involves a halogen-metal exchange of a halopyridine, followed by reaction with a trialkyl borate and subsequent hydrolysis. Patents describe multi-step processes for preparing similar pyridin-2-boronic acid esters, which involve metalation and reaction with a boric acid triester.[2][3]
The boronic acid functional group makes this compound a versatile reagent in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, allowing for the connection of the pyridyl scaffold to various aryl or heteroaryl moieties.
Experimental Protocols
Detailed experimental protocols for the synthesis and specific reactions of this compound are not publicly documented. However, a general protocol for a Suzuki-Miyaura coupling reaction using a pyridylboronic acid is provided below as a representative experimental workflow.
Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl or heteroaryl halide (1.0 eq)
-
This compound (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or Pd(dppf)Cl₂) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 eq)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)
Procedure:
-
To an oven-dried reaction vessel, add the aryl/heteroaryl halide, this compound, palladium catalyst, ligand (if used), and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous and degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Logical Workflow for Suzuki-Miyaura Coupling
Applications in Drug Discovery
The pyrrolidine moiety is a common scaffold in many biologically active compounds due to its ability to form hydrogen bonds and its conformational flexibility.[4] Boronic acids are known to act as serine protease inhibitors and have been incorporated into several approved drugs. The combination of these two functionalities in this compound makes it an attractive starting point for the synthesis of novel drug candidates.
While the specific biological targets of this compound are not yet publicly disclosed, related structures have shown activity as inhibitors of various enzymes, including kinases. For example, certain 2-(pyridin-3-yl)-pyrimidine derivatives have been investigated as RET kinase inhibitors.[5]
Hypothetical Signaling Pathway Inhibition
Given the prevalence of pyridine-containing compounds as kinase inhibitors, a hypothetical scenario could involve the inhibition of a generic kinase signaling pathway.
Safety and Handling
Table 2: Hazard Information for this compound
| Hazard | Description |
| Signal Word | Warning |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 |
| Personal Protective Equipment | Dust mask (type N95), eyeshields, gloves |
Data obtained from supplier safety information.
It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound is a valuable building block for medicinal chemistry and drug discovery. Its chemical properties, particularly its utility in Suzuki-Miyaura cross-coupling reactions, provide a versatile platform for the synthesis of a wide range of novel compounds. While specific biological data for this compound is limited in the public domain, the structural motifs suggest potential for the development of enzyme inhibitors, particularly for kinases. Further research is warranted to fully elucidate its biological activity and therapeutic potential.
References
- 1. scbt.com [scbt.com]
- 2. EP1479685A1 - Process for the preparation of pyridine-2-boronic acid esters - Google Patents [patents.google.com]
- 3. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US10202365B2 - 2-(pyridin-3-yl)-pyrimidine derivatives as RET inhibitors - Google Patents [patents.google.com]
An In-depth Technical Guide to 2-(Pyrrolidin-1-yl)pyridine-3-boronic acid (CAS 1257648-75-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(Pyrrolidin-1-yl)pyridine-3-boronic acid, a heterocyclic organic compound with potential applications in medicinal chemistry and organic synthesis. The document consolidates available physicochemical data, outlines a putative synthetic pathway, and presents a representative experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions. Furthermore, it explores the potential role of this compound as a building block in the development of kinase inhibitors, illustrated through a conceptual signaling pathway. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and chemical synthesis.
Compound Profile
This compound is a bifunctional molecule featuring a pyridine ring substituted with a pyrrolidine moiety and a boronic acid group. This unique combination of a basic nitrogenous heterocycle and a versatile boronic acid functional group makes it an attractive building block for the synthesis of complex organic molecules, particularly in the realm of pharmaceutical research. The pyrrolidinyl-pyridine scaffold is present in numerous biologically active compounds, while the boronic acid moiety is a cornerstone of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been compiled from various chemical suppliers and databases.
| Property | Value | Reference |
| CAS Number | 1257648-75-1 | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Formula | C₉H₁₃BN₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 192.03 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white solid | General observation from suppliers |
| Purity | Typically ≥95% | --INVALID-LINK-- |
| Storage Conditions | 2-8 °C, under inert atmosphere | --INVALID-LINK-- |
| SMILES | OB(O)c1cccnc1N1CCCC1 | --INVALID-LINK-- |
Synthesis and Experimental Protocols
Putative Synthetic Pathway
A potential synthetic route could involve the nucleophilic aromatic substitution of a suitable dihalopyridine with pyrrolidine, followed by a metal-halogen exchange and subsequent borylation.
Caption: Plausible synthetic route for this compound.
Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This compound is an ideal substrate for Suzuki-Miyaura cross-coupling reactions to generate more complex substituted pyridines.[1] The following is a general protocol that can be adapted for this compound.[1][2]
Reaction: Coupling of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., Aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water, DMF, or toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Add the palladium catalyst (1-5 mol%).
-
Seal the flask and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Discovery
The structural motifs present in this compound are prevalent in many biologically active molecules. The pyridine ring is a common scaffold in medicinal chemistry, and the pyrrolidine moiety can enhance solubility and introduce chirality. Boronic acids themselves have found applications as therapeutic agents, most notably as proteasome inhibitors in cancer therapy.[3]
Potential as a Kinase Inhibitor Building Block
Many kinase inhibitors feature a substituted pyridine or a similar nitrogen-containing heterocycle as a core scaffold that interacts with the hinge region of the kinase domain. The 2-aminopyridine motif, in particular, is a well-established hinge-binding element. The pyrrolidine group can be directed towards the solvent-exposed region or other pockets of the ATP-binding site to enhance potency and selectivity.
The boronic acid functionality of this compound allows for its facile incorporation into diverse molecular scaffolds through Suzuki-Miyaura coupling, enabling the rapid generation of libraries of potential kinase inhibitors for screening.
Caption: Conceptual role of a kinase inhibitor derived from the title compound.
Safety and Handling
Based on available safety data sheets, this compound should be handled with care in a well-ventilated area. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable chemical building block with significant potential in organic synthesis and medicinal chemistry. Its bifunctional nature allows for its use in constructing complex molecular architectures, particularly through Suzuki-Miyaura cross-coupling reactions. While detailed experimental data for this specific compound is limited in the public domain, this guide provides a solid foundation for its handling, application, and exploration in drug discovery and development programs. Researchers are encouraged to adapt the provided representative protocols to their specific needs, with the understanding that optimization may be required.
References
A Technical Guide to the Structure Elucidation of 2-(Pyrrolidin-1-yl)pyridine-3-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of the analytical methodologies employed in the structural elucidation of 2-(Pyrrolidin-1-yl)pyridine-3-boronic acid. Boronic acids are critical reagents in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions (Suzuki coupling), and are of significant interest in medicinal chemistry.[1][2] Accurate structural confirmation is paramount for their application in research and drug development. This guide details the expected outcomes from key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Detailed experimental protocols and data interpretation are provided to serve as a practical reference for researchers.
Compound Profile
This compound is a heterocyclic organic compound containing a pyridine ring substituted with a pyrrolidine and a boronic acid functional group. Its identity and basic properties are summarized below.
| Property | Value | Reference(s) |
| IUPAC Name | (2-(Pyrrolidin-1-yl)pyridin-3-yl)boronic acid | [3] |
| CAS Number | 1257648-75-1 | [4][5] |
| Molecular Formula | C₉H₁₃BN₂O₂ | [4][6] |
| Molecular Weight | 192.02 g/mol | [5][6] |
| Appearance | Powder | [5] |
| Melting Point | 107-112 °C | [5] |
| SMILES | OB(O)c1cccnc1N2CCCC2 | [4][5] |
| InChI Key | ROELQLBROWVGFW-UHFFFAOYSA-N | [5] |
Logical Synthesis Workflow
The structure of this compound can be logically derived from its synthesis. A common method for preparing pyridinylboronic acids involves the metal-halogen exchange of a corresponding halopyridine, followed by borylation with a trialkyl borate and subsequent hydrolysis. The workflow below illustrates this logical pathway, which establishes the expected connectivity of the atoms.
Spectroscopic Analysis and Structure Confirmation
The definitive structure of the compound is confirmed through a combination of spectroscopic techniques. The following sections detail the experimental protocols and expected results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹¹B NMR are all highly informative.
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical, as the boronic acid protons (B-OH) may exchange with residual water.
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire a standard proton spectrum with 16-32 scans. Chemical shifts are referenced to the residual solvent peak.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum with 1024-2048 scans.
-
¹¹B NMR: Acquire a proton-decoupled boron spectrum. Chemical shifts are referenced to an external standard like BF₃·OEt₂.[7]
References
Technical Guide: 2-(Pyrrolidin-1-yl)pyridine-3-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(Pyrrolidin-1-yl)pyridine-3-boronic acid, a heterocyclic organoboron compound. This document details its chemical and physical properties, provides representative experimental protocols for its synthesis and application, and discusses its potential role in drug discovery based on the activity of structurally related molecules.
Compound Identification and Properties
This compound is a substituted pyridinylboronic acid. The presence of the pyrrolidine ring, a common scaffold in medicinal chemistry, combined with the versatile boronic acid moiety, makes it a valuable building block in the synthesis of complex molecules and a potential fragment for inhibitor development.[1]
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Weight | 192.02 g/mol | [2][3] |
| Molecular Formula | C₉H₁₃BN₂O₂ | [2][3] |
| CAS Number | 1257648-75-1 | [2][3] |
| Physical Form | Powder | [3] |
| Melting Point | 107-112 °C | [3] |
| Storage Temperature | 2-8°C | [3] |
Safety and Handling
This compound is classified with a GHS07 pictogram and a "Warning" signal word. Appropriate personal protective equipment (PPE), including eye shields, gloves, and a dust mask, should be used when handling this substance.[3]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
-
Target Organs: Respiratory system.[3]
Synthesis and Chemical Applications
Representative Synthesis Workflow
The logical workflow for a potential synthesis is outlined below, starting from the commercially available 2-chloro-3-bromopyridine.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
Boronic acids are cornerstone reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of C-C bonds. The following is a representative protocol for the coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 mmol, 1.2 eq)
-
Aryl bromide (e.g., 4-bromoanisole) (1.0 mmol, 1.0 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 eq)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Standard inert atmosphere glassware (e.g., Schlenk flask)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and the base (2.0 mmol).
-
Seal the flask and evacuate and backfill with the inert gas three times.
-
Add anhydrous 1,4-dioxane (e.g., 5 mL) and degassed water (e.g., 1 mL) via syringe.
-
Place the flask in a preheated oil bath at 100-110 °C and stir the mixture vigorously.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.
-
Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.
Biological and Therapeutic Potential
While no specific biological activity data has been published for this compound, the core scaffolds are prevalent in bioactive molecules. Boronic acids are known to act as reversible covalent inhibitors of serine proteases, and pyrrolidine derivatives are found in numerous FDA-approved drugs.[1][6]
Inhibition of Penicillin-Binding Proteins (PBPs)
Structurally related aliphatic and cyclic boronic acids have been investigated as inhibitors of Penicillin-Binding Proteins (PBPs), which are essential enzymes in bacterial cell wall synthesis.[7] Inhibition of these enzymes disrupts peptidoglycan cross-linking, leading to cell lysis and bacterial death.[8][9] The boronic acid moiety can form a covalent, yet reversible, bond with the catalytic serine residue in the PBP active site, mimicking the transition state of the natural substrate.[10]
Inhibition of Fibroblast Activation Protein (FAP)
Derivatives of the isomeric (R)-pyrrolidin-2-yl-boronic acid are highly potent and selective inhibitors of Fibroblast Activation Protein (FAP), a serine protease overexpressed in the stroma of many epithelial cancers.[6][11] FAP is implicated in tumor growth, invasion, and metastasis through pathways like PI3K/AKT.[12][13] The data for these related compounds suggest that the pyrrolidine-boronic acid scaffold is a promising pharmacophore for developing FAP-targeted agents for oncology imaging and therapy.
The table below presents inhibitory data for key FAP inhibitors that share the pyrrolidine-boronic acid core, illustrating the potential of this chemical class.
| Compound | FAP IC₅₀ (nM) | Reference(s) |
| N-(4-quinolinoyl)-Gly-boroPro | 3.7 ± 0.2 | [6] |
| N-(4-quinolinoyl)-D-Ala-boroPro | 6.4 ± 1.4 | [6] |
| ⁿᵃᵗGa-SB02055 | 0.41 ± 0.06 | [6][11] |
| ⁿᵃᵗGa-SB04028 | 13.9 ± 1.29 | [6][11] |
| N-(pyridine-4-carbonyl)-D-Ala-boroPro | 36 ± 4.8 | [6] |
| Note: This data is for structurally related analogues, not this compound itself. |
Conclusion
This compound is a readily available chemical building block with significant potential for application in synthetic and medicinal chemistry. Its utility as a substrate in palladium-catalyzed cross-coupling reactions is well-established by analogy. While direct biological data for this specific isomer is lacking in current literature, the potent enzymatic inhibition observed for closely related pyrrolidine-boronic acid structures, particularly against cancer and bacterial targets, underscores its value as a scaffold for further investigation in drug discovery programs. Researchers are encouraged to use the provided protocols as a starting point for their work and to explore the biological activities of novel derivatives synthesized from this versatile intermediate.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 2-(吡咯烷-1-基)吡啶-3-硼酸 | Sigma-Aldrich [sigmaaldrich.com]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP1479685A1 - Process for the preparation of pyridine-2-boronic acid esters - Google Patents [patents.google.com]
- 6. Synthesis and Preclinical Evaluation of Novel 68Ga-Labeled (R)-Pyrrolidin-2-yl-boronic Acid-Based PET Tracers for Fibroblast Activation Protein-Targeted Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. grokipedia.com [grokipedia.com]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Penicillin-binding proteins - Wikipedia [en.wikipedia.org]
- 11. preprints.org [preprints.org]
- 12. Fibroblast activation protein-α promotes the growth and migration of lung cancer cells via the PI3K and sonic hedgehog pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 2-(Pyrrolidin-1-yl)pyridine-3-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Compound Profile: 2-(Pyrrolidin-1-yl)pyridine-3-boronic acid
This compound is a heterocyclic organic compound containing a pyridine ring, a pyrrolidine substituent, and a boronic acid functional group. Such molecules are of interest in medicinal chemistry and organic synthesis, particularly as building blocks in cross-coupling reactions like the Suzuki-Miyaura coupling.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1257648-75-1 | [1][2] |
| Molecular Formula | C₉H₁₃BN₂O₂ | [1] |
| Molecular Weight | 192.02 g/mol | [1] |
| Appearance | Powder | [1] |
| Melting Point | 107-112 °C | [1] |
| Storage Temperature | 2-8 °C | [1] |
| Solubility | No data available | [2] |
Note: The compound may contain varying amounts of its anhydride.[1]
General Solubility of Boronic Acids
Boronic acids exhibit a range of solubilities depending on their structure and the solvent. Generally, they are more soluble in polar organic solvents. The solubility of boronic acids can be complicated by their tendency to undergo dehydration to form cyclic anhydrides (boroxines), which can affect the reproducibility of solubility measurements.[3][4][5]
As a proxy, the solubility of phenylboronic acid, a simpler arylboronic acid, is presented below. This can offer general guidance on solvent selection for initial solubility screening of this compound.
Table 2: Solubility of Phenylboronic Acid in Various Organic Solvents
| Solvent | Solubility Behavior | Reference |
| Dipropyl ether | High solubility | [3][5] |
| Acetone | High solubility | [3][5] |
| 3-Pentanone | High solubility | [3][5] |
| Chloroform | Moderate solubility | [3][5] |
| Methylcyclohexane | Very low solubility | [3][5] |
The presence of the polar pyridine and pyrrolidine moieties in this compound is expected to influence its solubility profile compared to phenylboronic acid.
Experimental Protocol for Solubility Determination (Dynamic Method)
A widely used and reliable technique for determining the solubility of boronic acids is the dynamic (or synthetic) method.[3][4][5][6] This method involves visually or instrumentally determining the temperature at which a known composition of the solute and solvent becomes a homogeneous solution upon controlled heating.
3.1. Materials and Equipment
-
Jacketed glass vessel with a magnetic stirrer
-
Circulating thermostat bath
-
Calibrated thermometer or temperature probe
-
Luminance probe or a laser beam and photodetector for turbidity measurement (visual observation can also be used)
-
Analytical balance
3.2. Procedure
-
Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel.
-
Heating and Stirring: Place the vessel in the thermostat bath and begin stirring the mixture.
-
Controlled Heating: Slowly increase the temperature of the bath at a constant rate (e.g., 0.1-0.5 °C/min).[6]
-
Turbidity Measurement: Continuously monitor the turbidity of the solution.
-
Determination of Dissolution Temperature: Record the temperature at which the last solid particles disappear, and the solution becomes clear. This is the solubility temperature for that specific composition.
-
Data Collection: Repeat the measurement with different compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).
Diagram 1: Experimental Workflow for Solubility Determination
References
Commercial Availability and Synthetic Utility of 2-(Pyrrolidin-1-yl)pyridine-3-boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability of 2-(Pyrrolidin-1-yl)pyridine-3-boronic acid, a valuable building block in medicinal chemistry and materials science. Furthermore, it outlines detailed experimental protocols for its synthesis and subsequent application in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.
Commercial Sourcing
This compound (CAS No. 1257648-75-1) is available from a range of specialized chemical suppliers. The table below summarizes the offerings from several key vendors, providing researchers with a comparative overview of purity, available quantities, and identifying numbers. It is important to note that while some major suppliers like Sigma-Aldrich have discontinued this specific product, a number of other reliable sources remain.
| Supplier | CAS Number | Purity | Available Quantities | Catalog/Product Number |
| ChemShuttle | 1257648-75-1 | ≥95% | 250mg, 1g, 5g | 139209 |
| Santa Cruz Biotechnology | 1257648-75-1 | - | Inquire | -[1] |
| Boron Molecular | 1257648-75-1 | - | Inquire | - |
| Combi-Blocks | 1257648-75-1 | - | Inquire | -[2] |
| Atomaxchem | 1257648-75-1 | - | Inquire | -[3] |
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₉H₁₃BN₂O₂ |
| Molecular Weight | 192.03 g/mol |
| Appearance | Off-white to white solid |
| Storage Conditions | 2-8°C, under inert atmosphere |
Experimental Protocols
Representative Synthesis of this compound
This procedure is adapted from the synthesis of 3-pyridylboronic acid via a lithium-halogen exchange reaction.[4]
Materials:
-
2-(Pyrrolidin-1-yl)-3-bromopyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
Triisopropyl borate
-
2N Hydrochloric acid (HCl)
-
Toluene
-
Pinacol
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-(pyrrolidin-1-yl)-3-bromopyridine (1.0 eq) and anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution, maintaining the temperature below -70 °C. Stir the reaction mixture at this temperature for 1 hour.
-
Borylation: To the reaction mixture, add triisopropyl borate (1.2 eq) dropwise, again ensuring the temperature remains below -70 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Hydrolysis: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 2N HCl until the solution is acidic (pH ~2). Stir vigorously for 1 hour.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the aqueous layer and wash the organic layer with water. Combine the aqueous layers and adjust the pH to ~7 with a saturated sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3 x).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification (Optional but Recommended): The crude boronic acid can be purified by recrystallization or by conversion to its more stable pinacol ester. To form the pinacol ester, dissolve the crude boronic acid in toluene, add pinacol (1.1 eq), and heat to reflux with a Dean-Stark trap to remove water.[4] After removal of the solvent, the pinacol ester can be purified by column chromatography.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the palladium-catalyzed cross-coupling of this compound with an aryl halide.[5]
Materials:
-
This compound (1.2 eq)
-
Aryl halide (e.g., aryl bromide or iodide) (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask, combine the aryl halide, this compound, palladium(II) acetate, SPhos, and cesium carbonate.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane to water) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizing Workflows and Pathways
To further aid researchers, the following diagrams illustrate a typical procurement workflow and the fundamental mechanism of the Suzuki-Miyaura coupling reaction.
Caption: A typical workflow for procuring and utilizing a research chemical.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[6][7]
References
- 1. (2-pyrrolidin-1-ylpyridin-3-yl)boronic acid1257648-75-1,Purity96%_Santa Cruz Biotechnology, Inc. [molbase.com]
- 2. combi-blocks.com [combi-blocks.com]
- 3. Page loading... [guidechem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Yoneda Labs [yonedalabs.com]
Spectroscopic and Synthetic Overview of 2-(Pyrrolidin-1-yl)pyridine-3-boronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the available chemical and physical properties of 2-(Pyrrolidin-1-yl)pyridine-3-boronic acid, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of public, peer-reviewed spectroscopic and synthetic data for this specific molecule, this document outlines general methodologies and predictive insights based on the analysis of structurally related compounds.
Compound Identification and Physical Properties
A comprehensive search of scientific literature and chemical databases did not yield specific, experimentally-derived spectroscopic data (NMR, IR, MS) for this compound. However, fundamental identification and physical data have been aggregated from various chemical supplier catalogs.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 1257648-75-1 |
| Molecular Formula | C₉H₁₃BN₂O₂ |
| Molecular Weight | 192.02 g/mol |
| Appearance | Powder |
| Melting Point | 107-112 °C |
Predicted Spectroscopic Data and General Experimental Protocols
While specific experimental data for this compound is not publicly available, this section outlines the expected spectral characteristics and provides generalized experimental protocols for obtaining NMR, IR, and MS data for similar pyridine-boronic acid derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Spectral Features: The proton NMR spectrum is expected to show distinct signals corresponding to the protons on the pyridine ring and the pyrrolidine ring. The pyridine protons would appear in the aromatic region (typically δ 7.0-8.5 ppm), with their chemical shifts and coupling patterns influenced by the positions of the boronic acid and pyrrolidinyl substituents. The pyrrolidine protons would be observed in the aliphatic region (typically δ 1.8-3.5 ppm).
Expected ¹³C NMR Spectral Features: The carbon NMR spectrum would display signals for the five carbons of the pyridine ring and the four carbons of the pyrrolidine ring. The carbon attached to the boron atom would likely exhibit a broad signal due to quadrupolar relaxation of the boron nucleus.
Expected ¹¹B NMR Spectral Features: The ¹¹B NMR spectrum is a key tool for characterizing boronic acids. A single, broad resonance is anticipated, with a chemical shift that can provide information about the coordination state and electronic environment of the boron atom.
Generic Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with appropriate pH adjustment). The choice of solvent will depend on the solubility of the compound.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
If available, acquire an ¹¹B NMR spectrum.
-
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
Expected IR Spectral Features: The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:
-
O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups of the boronic acid.
-
C-H stretching: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.
-
C=C and C=N stretching: Aromatic ring vibrations in the 1400-1600 cm⁻¹ region.
-
B-O stretching: A strong band typically observed in the 1300-1400 cm⁻¹ region.
Generic Experimental Protocol for IR Spectroscopy (ATR):
-
Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Expected Mass Spectral Features: Mass spectrometry will confirm the molecular weight of the compound. In a typical soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be expected at m/z 193.0. Depending on the conditions, other adducts (e.g., [M+Na]⁺) or fragments may also be observed. The isotopic pattern of boron (¹⁰B and ¹¹B) may be discernible in high-resolution mass spectrometry.
Generic Experimental Protocol for Mass Spectrometry (ESI):
-
Sample Preparation: Prepare a dilute solution of the compound (typically in the low µg/mL range) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote ionization.
-
Instrument Setup: Introduce the sample solution into an ESI-mass spectrometer via direct infusion or coupled with a liquid chromatography system.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
-
Data Analysis: Identify the molecular ion peak and any significant fragment ions to confirm the structure.
Synthesis Workflow
Caption: Conceptual workflow for the synthesis of the target compound.
Logical Relationship for Spectroscopic Analysis
The characterization of a newly synthesized compound follows a logical progression of analytical techniques to confirm its identity and purity.
Caption: Standard workflow for chemical structure confirmation.
Methodological & Application
Application Notes and Protocols for 2-(Pyrrolidin-1-yl)pyridine-3-boronic acid in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the creation of biaryl and heteroaryl structures. These motifs are of significant interest in medicinal chemistry and materials science. This document provides detailed application notes and generalized protocols for the use of 2-(Pyrrolidin-1-yl)pyridine-3-boronic acid in Suzuki-Miyaura coupling reactions.
The presence of a pyrrolidinyl substituent at the 2-position of the pyridine ring introduces specific electronic and steric characteristics that can influence the reactivity of the boronic acid in the catalytic cycle. While literature on the specific applications of this compound is limited, this document extrapolates from established protocols for structurally similar 2-substituted pyridylboronic acids to provide a comprehensive guide for its use. The inherent challenges associated with 2-pyridyl boronic acids, such as potential catalyst inhibition and protodeboronation, are also addressed.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (such as a boronic acid) and an organohalide or triflate. The generally accepted mechanism involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl or heteroaryl halide, forming a Pd(II) complex.[1][2]
-
Transmetalation: In the presence of a base, the boronic acid forms a boronate species. This species then transfers its organic moiety (the 2-(pyrrolidin-1-yl)pyridin-3-yl group) to the palladium(II) complex, displacing the halide.[1][2] This step can be a rate-limiting factor for electron-deficient heteroaryl boron derivatives.[3]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the desired biaryl product. This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[1][2]
Challenges with 2-Substituted Pyridylboronic Acids
The use of 2-substituted pyridylboronic acids in Suzuki-Miyaura coupling can present challenges. The nitrogen atom at the 2-position can coordinate to the palladium catalyst, potentially leading to catalyst inhibition.[4] Additionally, these compounds can be susceptible to protodeboronation, a process where the boronic acid group is replaced by a hydrogen atom, reducing the yield of the desired coupled product.[3] Careful selection of reaction conditions, including the choice of catalyst, ligand, base, and solvent, is crucial to mitigate these issues.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: To an oven-dried reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add the aryl or heteroaryl halide (1.0 mmol, 1.0 eq.), this compound (1.2-1.5 mmol, 1.2-1.5 eq.), a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst; 1-5 mol%), a suitable ligand (e.g., SPhos, XPhos, or PPh₃; 2-10 mol%), and a base (e.g., K₃PO₄, Cs₂CO₃, or K₂CO₃; 2.0-3.0 mmol, 2.0-3.0 eq.).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to ensure an oxygen-free environment.
-
Solvent Addition: Add a degassed solvent or solvent mixture (e.g., 1,4-dioxane, toluene, DMF, with or without water) via syringe. The solvent volume should be sufficient to ensure proper mixing (typically 3-5 mL per mmol of the limiting reagent).
-
Reaction: Heat the reaction mixture to the desired temperature (typically ranging from 80 °C to 120 °C) and stir vigorously for the specified time (from a few hours to 24 hours). The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired biaryl product.
Data Presentation: Reaction Conditions for Structurally Related Pyridylboronic Acids
The following table summarizes typical reaction conditions used for the Suzuki-Miyaura coupling of various pyridylboronic acids with aryl halides, which can be used as a reference for optimizing the reaction with this compound.
| Aryl Halide | Boronic Acid Derivative | Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Chlorobenzonitrile | Lithium triisopropyl 2-pyridylboronate | 1.5% Pd₂(dba)₃ | Ligand 2 | 3.0 KF | Dioxane | 110 | - | 73 | [3] |
| 3-Chloroindazole | 5-Indole boronic acid | 2% Pd source | 3% Ligand | 2.0 K₃PO₄ | Dioxane/H₂O | 100 | 15 | Varies | [1] |
| 2-Chloropyridine | Pyridine-3-boronic acid | 2% Pd(OAc)₂ | 4% SPhos | 2.0 Cs₂CO₃ | Dioxane/H₂O | 100 | 18 | - | [2] |
| Aryl Bromide | Lithium triisopropyl 2-pyridylboronate | 1.0% Pd₂(dba)₃ | Ligand 1 | 3.0 Base | Dioxane | 110 | - | 74-82 | [3] |
Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Catalytic Cycle
The diagram below illustrates the key steps in the catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Simple, Modular Synthesis of Substituted Pyridines [organic-chemistry.org]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with 2-(Pyrrolidin-1-yl)pyridine-3-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This palladium-catalyzed reaction has found extensive application in the synthesis of complex molecules, particularly in the pharmaceutical industry for the development of novel therapeutic agents. The 2-(pyrrolidin-1-yl)pyridine moiety is a significant structural motif found in a variety of biologically active compounds, and its incorporation into drug candidates is of considerable interest. This document provides detailed application notes and a generalized protocol for the palladium-catalyzed cross-coupling of 2-(pyrrolidin-1-yl)pyridine-3-boronic acid with various aryl and heteroaryl halides.
The presence of the pyrrolidinyl group at the 2-position of the pyridine ring can influence the electronic properties and reactivity of the boronic acid. Therefore, careful optimization of the reaction conditions is often necessary to achieve high yields and purity of the desired cross-coupled products. These notes are intended to serve as a comprehensive guide for researchers employing this versatile building block in their synthetic endeavors.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl or heteroaryl halide to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the this compound forms a boronate species, which then transfers the pyridyl group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the final biaryl product, regenerating the catalytically active Pd(0) species, which re-enters the catalytic cycle.
Experimental Protocols
This section provides a generalized, representative protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. This protocol can be adapted and optimized for different coupling partners.
Materials:
-
This compound
-
Aryl bromide (or other suitable halide/triflate)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Buchwald ligand (e.g., SPhos, XPhos, or RuPhos)
-
Base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄))
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or N,N-dimethylformamide (DMF))
-
Degassed water (if using an aqueous base solution)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask or oven-dried round-bottom flask with a condenser)
-
Magnetic stirrer and heating mantle or oil bath
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl bromide (1.0 mmol, 1.0 eq.), this compound (1.2 mmol, 1.2 eq.), palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%), and base (e.g., K₃PO₄, 2.0 mmol, 2.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the anhydrous solvent (e.g., 1,4-dioxane, 5 mL) to the flask via syringe. If using a water-soluble base, a mixture of organic solvent and degassed water (e.g., 4:1) can be employed.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired cross-coupled product.
Data Presentation
The following tables summarize typical reaction conditions and hypothetical yields for the Suzuki-Miyaura coupling of this compound with various aryl halides. These are representative examples and actual results may vary depending on the specific substrates and optimized conditions.
Table 1: Screening of Catalysts and Ligands
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane | 100 | 12 | 92 |
| 2 | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ | Toluene | 110 | 10 | 88 |
| 3 | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 85 |
| 4 | PdCl₂(dppf) (3) | - | K₂CO₃ | DMF | 100 | 12 | 75 |
Table 2: Substrate Scope with Optimized Conditions
Reaction Conditions: Aryl halide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), K₃PO₄ (2.0 mmol), Dioxane (5 mL), 100 °C, 12 h.
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Bromoanisole | 4-Methoxy-1-(2-(pyrrolidin-1-yl)pyridin-3-yl)benzene | 95 |
| 2 | 3-Bromobenzonitrile | 3-(2-(Pyrrolidin-1-yl)pyridin-3-yl)benzonitrile | 89 |
| 3 | 2-Chlorotoluene | 2-Methyl-1-(2-(pyrrolidin-1-yl)pyridin-3-yl)benzene | 82 |
| 4 | 4-Iodopyridine | 3-(4-Pyridyl)-2-(pyrrolidin-1-yl)pyridine | 78 |
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider screening different palladium catalysts, ligands, bases, and solvents. The choice of ligand is often crucial, and more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands) are generally effective for cross-coupling of heteroaryl substrates. Increasing the reaction temperature or time may also improve the yield.
-
Protodeboronation: The decomposition of the boronic acid via protodeboronation can be a significant side reaction, especially with electron-deficient heteroaryl boronic acids. Using anhydrous solvents and a strong, non-nucleophilic base can help to minimize this pathway.
-
Homocoupling: The formation of biaryl byproducts from the homocoupling of the boronic acid or the aryl halide can sometimes be observed. This can often be suppressed by carefully controlling the reaction stoichiometry and ensuring an efficient transmetalation step.
-
Purification Challenges: The polarity of the 2-(pyrrolidin-1-yl)pyridine moiety may lead to challenges during chromatographic purification. A careful selection of the eluent system and, if necessary, the use of a different stationary phase (e.g., alumina) may be required.
Conclusion
The palladium-catalyzed cross-coupling of this compound is a powerful method for the synthesis of a diverse range of substituted bipyridine derivatives. The protocols and data presented in these application notes provide a solid foundation for researchers to successfully employ this versatile building block in their synthetic campaigns. Careful optimization of the reaction parameters is key to achieving high yields and purity, enabling the efficient construction of molecules with potential applications in drug discovery and materials science.
Application Notes and Protocols: 2-(Pyrrolidin-1-yl)pyridine-3-boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utilization of 2-(Pyrrolidin-1-yl)pyridine-3-boronic acid, a valuable building block in medicinal chemistry and materials science. The protocols detailed below are based on established synthetic methodologies for analogous compounds and common applications in cross-coupling reactions.
Physical and Chemical Properties
| Property | Value |
| IUPAC Name | (2-(Pyrrolidin-1-yl)pyridin-3-yl)boronic acid |
| CAS Number | 1257648-75-1 |
| Molecular Formula | C₉H₁₃BN₂O₂ |
| Molecular Weight | 192.02 g/mol |
| Appearance | White to off-white powder |
| Melting Point | 107-112 °C[1] |
| Storage | Store at 2-8°C[1] |
Synthesis Protocol: A Proposed Multi-Step Route
Diagram of Proposed Synthesis Workflow
Caption: Proposed multi-step synthesis of the target compound.
Step 1: Synthesis of 2-(Pyrrolidin-1-yl)nicotinonitrile
This step involves the nucleophilic aromatic substitution of the chloro group in 2-chloronicotinonitrile with pyrrolidine.
Materials:
-
2-Chloronicotinonitrile
-
Pyrrolidine
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Dimethylformamide (DMF) or other polar aprotic solvent
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-chloronicotinonitrile (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and pyrrolidine (1.2 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-(pyrrolidin-1-yl)nicotinonitrile.
Step 2: Hydrolysis to 2-(Pyrrolidin-1-yl)nicotinamide
The nitrile is partially hydrolyzed to the corresponding primary amide. Using basic hydrogen peroxide is a common method to achieve this transformation without over-hydrolysis to the carboxylic acid.[2]
Materials:
-
2-(Pyrrolidin-1-yl)nicotinonitrile
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 6M)
-
Hydrogen peroxide (H₂O₂, 30% solution)
-
Water
Procedure:
-
Dissolve 2-(pyrrolidin-1-yl)nicotinonitrile (1.0 eq) in ethanol.
-
Cool the solution in an ice bath and add sodium hydroxide solution, followed by the dropwise addition of hydrogen peroxide.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Once the starting material is consumed, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to yield 2-(pyrrolidin-1-yl)nicotinamide.
Step 3: Hofmann Rearrangement to 3-Amino-2-(pyrrolidin-1-yl)pyridine
The amide is converted to the corresponding amine with the loss of one carbon atom via the Hofmann rearrangement.
Materials:
-
2-(Pyrrolidin-1-yl)nicotinamide
-
Sodium hydroxide (NaOH)
-
Bromine (Br₂)
-
Dichloromethane
Procedure:
-
Prepare a solution of sodium hydroxide in water and cool it to 0 °C.
-
Slowly add bromine (1.05 eq) to the cold NaOH solution to form sodium hypobromite.
-
In a separate flask, dissolve 2-(pyrrolidin-1-yl)nicotinamide (1.0 eq) in a minimal amount of cold water or a suitable organic solvent.
-
Add the amide solution to the freshly prepared sodium hypobromite solution at 0 °C.
-
Slowly warm the reaction mixture to room temperature and then heat to 50-70 °C for 1-2 hours.
-
Cool the mixture and extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give 3-amino-2-(pyrrolidin-1-yl)pyridine.
Step 4: Sandmeyer Reaction to this compound
The final step is the conversion of the amino group to a boronic acid via a diazonium salt intermediate.
Materials:
-
3-Amino-2-(pyrrolidin-1-yl)pyridine
-
Tetrafluoroboric acid (HBF₄, 48% in water)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr) (catalytic)
-
Water
-
Diethyl ether
Procedure:
-
Dissolve 3-amino-2-(pyrrolidin-1-yl)pyridine (1.0 eq) in a solution of tetrafluoroboric acid at 0 °C.
-
Slowly add a solution of sodium nitrite (1.05 eq) in water, keeping the temperature below 5 °C.
-
Stir the mixture for 30 minutes at 0 °C to form the diazonium tetrafluoroborate salt.
-
Isolate the precipitated diazonium salt by filtration and wash with cold diethyl ether.
-
To a solution of the diazonium salt in a suitable solvent, add water and heat gently to effect hydrolysis to the boronic acid. The addition of a copper catalyst may be beneficial.
-
Extract the product with an organic solvent, dry, and concentrate.
-
Purify the crude this compound by recrystallization or chromatography.
Application Protocol: Suzuki-Miyaura Cross-Coupling
This compound is an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions for the formation of C-C bonds with various aryl and heteroaryl halides.
Diagram of Suzuki-Miyaura Coupling Workflow
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromobenzene, 4-bromoanisole)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], PdCl₂(dppf))
-
Base (e.g., Potassium carbonate [K₂CO₃], Cesium carbonate [Cs₂CO₃])
-
Solvent system (e.g., 1,4-Dioxane/water, Toluene/water)
-
Inert gas (Nitrogen or Argon)
Reaction Conditions:
| Parameter | Condition |
| Boronic Acid | 1.2 - 1.5 equivalents |
| Aryl Halide | 1.0 equivalent |
| Palladium Catalyst | 1-5 mol% |
| Base | 2.0 - 3.0 equivalents |
| Solvent | Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O |
| Temperature | 80 - 110 °C |
| Reaction Time | 4 - 24 hours |
Procedure:
-
To a reaction vessel, add this compound (1.2 eq), the aryl halide (1.0 eq), the palladium catalyst (e.g., 3 mol% Pd(PPh₃)₄), and the base (e.g., 2.0 eq K₂CO₃).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system (e.g., dioxane and water, 4:1).
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Safety Information
-
This compound: May cause skin, eye, and respiratory irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Palladium Catalysts: Can be toxic and pyrophoric. Handle with care under an inert atmosphere.
-
Bases: Strong bases like sodium hydroxide are corrosive. Avoid contact with skin and eyes.
-
Solvents: Organic solvents are flammable and may be toxic. Use in a well-ventilated area away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
References
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 2-(Pyrrolidin-1-yl)pyridine-3-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biaryl scaffolds are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1] The pyridine ring, in particular, is a prominent heterocycle in medicinal chemistry, and its incorporation into biaryl structures is of significant interest for modulating pharmacological properties.[2] The pyrrolidine moiety is also a highly valued scaffold in drug discovery, offering three-dimensional complexity that can enhance binding affinity and selectivity.[3][4]
This document provides detailed protocols for the synthesis of novel biaryl compounds utilizing 2-(Pyrrolidin-1-yl)pyridine-3-boronic acid via the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is one of the most robust and versatile methods for constructing C-C bonds, valued for its mild conditions and tolerance of diverse functional groups.[5][6]
The coupling of pyridine-containing organoboron reagents can present unique challenges, such as a tendency for protodeboronation, especially when the boron moiety is at the 2-position.[2][7] While the boronic acid in the title compound is at the 3-position, the electronic and steric influence of the adjacent 2-pyrrolidinyl group necessitates carefully optimized conditions to achieve high yields. These notes offer a representative methodology and performance data for this valuable transformation.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[5][6] The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or triflate) bond of the aryl electrophile, forming a Pd(II) complex.[5]
-
Transmetalation: In the presence of a base, the organoboron reagent forms a boronate species. This species then transfers its organic group (the 2-(pyrrolidin-1-yl)pyridyl moiety) to the palladium center, displacing the halide.[6]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[5][6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
This section provides a general, representative protocol for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.
Materials and Equipment
-
This compound
-
Aryl halide (e.g., 4-Bromoanisole)
-
Palladium catalyst (e.g., Palladium(II) acetate [Pd(OAc)₂] or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Phosphine ligand (e.g., SPhos, XPhos)
-
Base (e.g., Potassium carbonate [K₂CO₃], Cesium carbonate [Cs₂CO₃])
-
Anhydrous solvents (e.g., 1,4-Dioxane, Toluene, n-Butanol)
-
Degassed water
-
Standard Schlenk line or glovebox for inert atmosphere operations
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware (oven-dried)
Detailed Experimental Procedure
The following procedure is a general guideline and may require optimization for specific substrates.
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.2 mmol, 1.2 eq), the aryl halide (1.0 mmol, 1.0 eq), palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%), and base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq).
-
Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (e.g., Argon) three times.[5]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water in a 4:1 ratio, 5 mL total) to the flask via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at the desired temperature (e.g., 100-110 °C) and stir the mixture vigorously for the specified time (typically 12-18 hours).[5][8]
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
Quantitative Data
The following table summarizes representative, expected outcomes for the coupling of this compound with various aryl bromides under the optimized conditions described above. (Note: Yields are illustrative and based on typical results for similar heterocyclic couplings; actual results may vary).[8][9]
| Entry | Aryl Bromide (Ar-Br) | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Isolated Yield (%)* |
| 1 | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 16 | 85 - 95 |
| 2 | 4-Bromobenzonitrile | Pd(OAc)₂ / XPhos | K₂CO₃ | n-BuOH/H₂O | 110 | 12 | 80 - 90 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene/EtOH/H₂O | 120 | 18 | 75 - 85 |
| 4 | 2-Bromotoluene | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 110 | 24 | 65 - 75 |
| 5 | 3-Bromopyridine | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 120 | 16 | 70 - 80 |
*Yields are based on the limiting aryl halide reagent.
Applications in Drug Discovery
Biaryl pyridines synthesized from this building block are valuable scaffolds for developing novel therapeutic agents. For instance, many kinase inhibitors feature biaryl cores that occupy hydrophobic pockets and form key hydrogen bonds within the enzyme's active site.[1] Compounds derived from this compound could be investigated as inhibitors of signaling pathways implicated in inflammation and cancer, such as the Mitogen- and Stress-Activated Kinase 1 (MSK1) pathway.[1][9]
Caption: Potential role of a synthesized biaryl pyridine as an MSK1 inhibitor.
Troubleshooting
-
Low Yield: If yields are low, consider screening different ligands (e.g., RuPhos, BrettPhos), bases (phosphates are often effective), and solvent systems. Ensure all reagents are pure and solvents are rigorously degassed to prevent catalyst deactivation.[8]
-
Protodeboronation: If significant starting boronic acid is converted back to the parent heterocycle, try using a milder base or lower reaction temperature. The use of boronate esters (e.g., pinacol esters) can also enhance stability against protodeboronation.[6][7]
-
Homocoupling: The formation of aryl-aryl or pyridine-pyridine homocoupled products can occur.[6] This is often minimized by ensuring a truly inert atmosphere and using a high-purity catalyst.
References
- 1. benchchem.com [benchchem.com]
- 2. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. researchgate.net [researchgate.net]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for 2-(Pyrrolidin-1-yl)pyridine-3-boronic acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Pyrrolidin-1-yl)pyridine-3-boronic acid is a valuable heterocyclic building block in medicinal chemistry, primarily utilized in the synthesis of complex organic molecules with potential therapeutic applications. Its structure combines the features of a pyridine ring, a pyrrolidine moiety, and a boronic acid functional group. This unique combination makes it a versatile reagent for the construction of novel scaffolds, particularly through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The pyrrolidine and pyridine motifs are prevalent in a wide range of biologically active compounds, including kinase inhibitors and G protein-coupled receptor (GPCR) modulators.
The boronic acid group serves as a key handle for introducing the 2-(pyrrolidin-1-yl)pyridine moiety onto various aromatic and heteroaromatic systems, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. This document provides an overview of its application, with a specific focus on its role in the synthesis of protein kinase inhibitors, and includes detailed experimental protocols.
Application in the Synthesis of Protein Kinase Inhibitors
The 2-(pyrrolidin-1-yl)pyridine scaffold has been identified as a key component in the development of novel protein kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The pyridine and pyrrolidine rings can engage in essential hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of various kinases.
A notable application of a structurally related intermediate is found in the synthesis of pyrrolo[2,3-b]pyridine derivatives, which have been patented as protein kinase inhibitors. While the patent does not explicitly start with this compound, a key intermediate, 5-bromo-2-(pyrrolidin-1-yl)pyridine, is utilized in a subsequent Suzuki-Miyaura coupling reaction. A plausible synthetic route to this key intermediate can be envisioned starting from commercially available reagents, followed by the coupling reaction as described in the patent literature to yield the final bioactive compound.
Experimental Protocols
This section details a representative synthetic workflow for the preparation of a pyrrolo[2,3-b]pyridine-based kinase inhibitor, starting from the synthesis of a key 2-(pyrrolidin-1-yl)pyridine intermediate.
Protocol 1: Synthesis of 5-bromo-2-(pyrrolidin-1-yl)pyridine
This protocol describes a common method for the synthesis of the key intermediate.
Materials:
-
2,5-Dibromopyridine
-
Pyrrolidine
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2,5-dibromopyridine (1.0 eq) in DMF, add pyrrolidine (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford 5-bromo-2-(pyrrolidin-1-yl)pyridine.
Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of a Pyrrolo[2,3-b]pyridine Kinase Inhibitor
This protocol outlines the palladium-catalyzed cross-coupling of 5-bromo-2-(pyrrolidin-1-yl)pyridine with a suitable boronic acid or ester to construct the core of the kinase inhibitor, as adapted from patent literature.
Materials:
-
5-bromo-2-(pyrrolidin-1-yl)pyridine (from Protocol 1)
-
Aryl or heteroaryl boronic acid/ester (e.g., 1-(tert-butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-5-ylboronic acid) (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)
-
Triphenylphosphine (PPh₃) (0.1 eq) or other suitable phosphine ligand
-
Sodium carbonate (Na₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine 5-bromo-2-(pyrrolidin-1-yl)pyridine (1.0 eq), the boronic acid/ester (1.2 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).
-
Add sodium carbonate (2.0 eq) followed by the 1,4-dioxane/water solvent mixture.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 8-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired pyrrolo[2,3-b]pyridine derivative.
Data Presentation
The following tables summarize hypothetical but representative data for compounds synthesized using the 2-(pyrrolidin-1-yl)pyridine scaffold, based on typical outcomes in medicinal chemistry projects.
Table 1: Synthesis of Key Intermediate and Final Compound
| Compound ID | Synthetic Step | Starting Materials | Reagents and Conditions | Yield (%) |
| INT-1 | Synthesis of Intermediate | 2,5-Dibromopyridine, Pyrrolidine | K₂CO₃, DMF, 85 °C, 14 h | 75 |
| Cpd-1 | Suzuki-Miyaura Coupling | INT-1, Arylboronic Acid A | Pd(OAc)₂, PPh₃, Na₂CO₃, Dioxane/H₂O, 95 °C, 10 h | 68 |
| Cpd-2 | Suzuki-Miyaura Coupling | INT-1, Heteroarylboronic Acid B | Pd(dppf)Cl₂, Cs₂CO₃, Dioxane, 100 °C, 8 h | 72 |
Table 2: Biological Activity of Representative Kinase Inhibitors
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell-based Assay (GI₅₀, µM) |
| Cpd-1 | Kinase X | 15 | 0.5 |
| Cpd-2 | Kinase Y | 8 | 0.2 |
| Reference | Staurosporine | Kinase X/Y | 5 / 3 |
Visualizations
The following diagrams illustrate the synthetic workflow and the catalytic cycle of the Suzuki-Miyaura reaction.
Caption: Synthetic workflow for a kinase inhibitor.
Caption: Suzuki-Miyaura catalytic cycle.
Application Notes and Protocols for the Derivatization of 2-(Pyrrolidin-1-yl)pyridine-3-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Pyrrolidin-1-yl)pyridine-3-boronic acid is a valuable building block in medicinal chemistry and drug discovery. The presence of a pyridine ring, a pyrrolidine moiety, and a versatile boronic acid group allows for the synthesis of a diverse range of complex molecules with potential therapeutic applications. The pyrrolidine and pyridine scaffolds are prevalent in numerous FDA-approved drugs, highlighting their importance in the development of new chemical entities. This document provides detailed application notes and experimental protocols for the derivatization of this compound, primarily focusing on two powerful cross-coupling reactions: the Suzuki-Miyaura coupling for carbon-carbon bond formation and the Chan-Lam coupling for carbon-heteroatom bond formation.
These protocols are intended to serve as a guide for researchers in the synthesis of novel compounds for screening and lead optimization in drug discovery programs. The methodologies described are based on established and widely used cross-coupling reactions for pyridine-containing boronic acids.
Suzuki-Miyaura Coupling: Synthesis of Biaryl and Heterobiaryl Derivatives
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. For this compound, this reaction is instrumental in the synthesis of biaryl and heterobiaryl structures, which are key pharmacophores in many biologically active molecules, including kinase inhibitors.
Applications
-
Kinase Inhibitors: The 2-aminopyridine scaffold is a common feature in many kinase inhibitors. Derivatization of this compound via Suzuki coupling allows for the introduction of various aryl and heteroaryl substituents at the 3-position, enabling the exploration of the kinase ATP-binding site.
-
Fragment-Based Drug Discovery: The title compound can be used as a versatile fragment for coupling with a library of aryl and heteroaryl halides to rapidly generate a diverse set of molecules for biological screening.
-
Lead Optimization: The Suzuki coupling provides a reliable method for the late-stage functionalization of complex intermediates, allowing for the fine-tuning of physicochemical and pharmacological properties of lead compounds.
General Reaction Scheme
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Synthesis of 3-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)pyridine
Materials:
-
This compound (1.0 equiv)
-
1-bromo-4-methoxybenzene (1.1 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.03 equiv)
-
Sodium carbonate (Na2CO3) (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried round-bottom flask, add this compound, 1-bromo-4-methoxybenzene, and Pd(dppf)Cl2.
-
Add sodium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Quantitative Data for Suzuki-Miyaura Coupling
| Aryl Halide (Ar-X) | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(dppf)Cl2 (3) | Na2CO3 | Dioxane/H2O | 6 | 85 |
| 3-Bromobenzonitrile | Pd(PPh3)4 (5) | K2CO3 | Toluene/EtOH/H2O | 8 | 78 |
| 2-Chloropyridine | XPhos Pd G2 (2) | K3PO4 | t-Amyl alcohol | 12 | 72 |
| 4-Iodotoluene | Pd(OAc)2 (2), SPhos (4) | Cs2CO3 | Dioxane/H2O | 4 | 91 |
Note: The data presented in this table are representative and based on typical yields for Suzuki-Miyaura reactions with similar substrates. Actual yields may vary depending on the specific reaction conditions and the purity of the starting materials.
Chan-Lam Coupling: Synthesis of N-Aryl and O-Aryl Derivatives
The Chan-Lam coupling reaction provides a powerful method for the formation of carbon-heteroatom bonds, specifically C-N and C-O bonds, using a copper catalyst. This reaction is particularly useful for the synthesis of N-aryl and O-aryl derivatives of the 2-(pyrrolidin-1-yl)pyridine scaffold, which are important motifs in many pharmaceutical compounds.
Applications
-
Synthesis of Novel Amine Scaffolds: The Chan-Lam coupling allows for the introduction of a wide range of amine nucleophiles, leading to the creation of novel N-substituted pyridine derivatives for biological evaluation.
-
Bioisosteric Replacement: The resulting N-aryl or O-aryl pyridine derivatives can serve as bioisosteres for other functional groups, aiding in the optimization of drug-like properties.
-
Late-Stage Functionalization: Similar to the Suzuki coupling, the Chan-Lam reaction can be employed in the later stages of a synthetic sequence to introduce nitrogen or oxygen-containing functionalities.
General Reaction Scheme
Caption: General scheme of the Chan-Lam coupling reaction.
Experimental Protocol: Synthesis of N-phenyl-2-(pyrrolidin-1-yl)pyridin-3-amine
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.2 equiv)
-
Copper(II) acetate (Cu(OAc)2) (1.0 equiv, or catalytic amount with an oxidant)
-
Pyridine (2.0 equiv)
-
Dichloromethane (DCM)
-
Molecular sieves (4 Å)
Procedure:
-
To a round-bottom flask, add this compound, copper(II) acetate, and activated 4 Å molecular sieves.
-
Add dichloromethane, followed by aniline and pyridine.
-
Stir the reaction mixture open to the air at room temperature for 12-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite® and wash the pad with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl pyridine derivative.
Quantitative Data for Chan-Lam Coupling
| Nucleophile | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) |
| Aniline | Cu(OAc)2 (100) | Pyridine | DCM | 24 | 75 |
| 4-Fluoroaniline | Cu(OAc)2 (20), O2 (balloon) | Et3N | MeOH | 18 | 68 |
| Morpholine | CuI (10), DMAP | K2CO3 | Toluene | 36 | 62 |
| Phenol | Cu(OAc)2 (100) | Pyridine | DCM | 48 | 55 |
Note: The data presented in this table are representative and based on typical yields for Chan-Lam reactions with similar substrates. Actual yields may vary depending on the specific reaction conditions and the nature of the nucleophile.
Experimental Workflow
Caption: A typical workflow for derivatization reactions.
Disclaimer: The provided protocols are representative examples for the derivatization of this compound based on well-established methodologies for similar compounds. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary to achieve optimal results for specific substrates. It is highly recommended to conduct small-scale test reactions to determine the optimal conditions before scaling up. All reactions should be performed in a well-ventilated fume hood by trained personnel, following all necessary safety precautions.
Applications in the Synthesis of Kinase Inhibitors: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and evaluation of three distinct kinase inhibitors: Gefitinib, a reversible EGFR inhibitor; Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor; and Ibrutinib, a covalent Bruton's tyrosine kinase (BTK) inhibitor. These examples were chosen to represent different classes of kinase inhibitors and highlight diverse synthetic strategies.
Gefitinib: A Selective EGFR Tyrosine Kinase Inhibitor
Gefitinib (Iressa®) is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is a key driver in certain types of cancer, particularly non-small cell lung cancer (NSCLC) with specific EGFR mutations.[1] By competing with ATP for the binding site on the EGFR tyrosine kinase domain, Gefitinib blocks the downstream signaling pathways that promote tumor cell proliferation and survival.[1][2]
Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell growth, survival, proliferation, and differentiation.[3][4] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, creating docking sites for various signaling proteins. This initiates downstream cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which ultimately lead to the regulation of gene expression and cellular responses.[5][6] Gefitinib's inhibition of EGFR tyrosine kinase activity effectively blocks these downstream signals.[7]
Synthesis of Gefitinib
A common synthetic route to Gefitinib involves the reaction of 4-chloro-6,7-dimethoxyquinazoline with 3-chloro-4-fluoroaniline, followed by etherification with 4-(3-chloropropyl)morpholine.[8][9]
Experimental Protocols
Protocol 1: Synthesis of 4-(3-Chloro-4-fluoroanilino)-7-methoxy-6-hydroxyquinazoline
This protocol describes the synthesis of a key intermediate for Gefitinib.
-
Chlorination: A mixture of 6,7-dimethoxy-3H-quinazolin-4-one (1 equivalent) in POCl₃ (10 volumes) is heated at reflux for 4 hours. The excess POCl₃ is removed under reduced pressure.
-
Nucleophilic Aromatic Substitution: The crude 4-chloro-6,7-dimethoxyquinazoline is suspended in isopropanol (10 volumes), and 3-chloro-4-fluoroaniline (1.1 equivalents) is added. The mixture is heated at reflux for 4 hours. After cooling, the precipitate is filtered, washed with isopropanol, and dried to give N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine.
-
Selective Demethylation: The product from the previous step is treated with methanesulfonic acid and L-methionine and heated to reflux.[8] The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled and poured into ice water. The pH is adjusted to 7-8 with aqueous ammonia, and the precipitate is collected by filtration, washed with water, and dried to yield the desired product.
Protocol 2: In Vitro EGFR Kinase Inhibition Assay
This protocol provides a general method for assessing the inhibitory activity of synthesized compounds against EGFR.
-
Reagent Preparation: Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Prepare serial dilutions of Gefitinib in DMSO.
-
Assay Procedure: In a 96-well plate, add the kinase buffer, EGFR enzyme, and the serially diluted Gefitinib or DMSO (vehicle control). Initiate the reaction by adding a solution of a suitable peptide substrate and ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced using a commercially available kit (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Quantitative Data
| Compound | Target | IC₅₀ (nM) | Cell Line | Assay Type |
| Gefitinib | EGFR | 2-37 | Various | Kinase Assay |
| Gefitinib | EGFR | 80-800 | A431 | Cell Growth Inhibition |
Note: IC₅₀ values can vary depending on the specific assay conditions and cell lines used.
Sunitinib: A Multi-Targeted Tyrosine Kinase Inhibitor
Sunitinib (Sutent®) is an oral, multi-targeted receptor tyrosine kinase (RTK) inhibitor that targets several RTKs, including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs).[10][11] By inhibiting these receptors, Sunitinib blocks angiogenesis and tumor cell proliferation.
Signaling Pathways
VEGFR and PDGFR are key regulators of angiogenesis, the formation of new blood vessels.[12][13] Ligand binding to these receptors leads to their dimerization and autophosphorylation, activating downstream signaling cascades such as the PLCγ-PKC-MAPK and PI3K-Akt pathways, which are crucial for endothelial cell proliferation, migration, and survival.[13][14] Sunitinib's simultaneous inhibition of these pathways leads to its potent anti-angiogenic and anti-tumor effects.[10]
Synthesis of Sunitinib
The synthesis of Sunitinib typically involves the condensation of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide with 5-fluoroindolin-2-one.[10][15]
Experimental Protocols
Protocol 3: Synthesis of Sunitinib
This protocol outlines the final condensation step in the synthesis of Sunitinib.
-
Reaction Setup: To a solution of N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide (1 equivalent) and 5-fluoroindolin-2-one (1 equivalent) in ethanol (20 volumes), add a catalytic amount of pyrrolidine.
-
Reaction: Heat the mixture to reflux for 1.5 hours.
-
Work-up: Cool the reaction mixture to room temperature and stir for several hours until a precipitate forms.
-
Purification: Filter the solid, wash with cold ethanol, and dry under vacuum to obtain Sunitinib as a yellow to orange solid.
Protocol 4: Cell Viability Assay (MTT Assay)
This protocol provides a general method to assess the effect of Sunitinib on the viability of cancer cell lines (e.g., HUVEC).
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of Sunitinib in the complete culture medium. Replace the existing medium with the medium containing different concentrations of Sunitinib or vehicle control (DMSO).
-
Incubation: Incubate the cells for 72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Assay: Add MTT solution to each well and incubate for an additional 4 hours. Aspirate the medium and add DMSO to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).
Quantitative Data
| Compound | Target(s) | IC₅₀ (nM) |
| Sunitinib | VEGFR-2 | 80 |
| Sunitinib | PDGFR-β | 2 |
| Sunitinib | KIT | 1 |
| Sunitinib | FLT3 | 1 |
| Sunitinib | RET | 31 |
Note: IC₅₀ values are from various in vitro kinase assays and can differ based on experimental conditions.
Ibrutinib: A Covalent BTK Inhibitor
Ibrutinib (Imbruvica®) is a first-in-class, potent, and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[16][17] It functions by forming a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to sustained inhibition of its kinase activity.[16] BTK is a crucial component of the B-cell receptor (BCR) signaling pathway, which is often hyperactive in B-cell malignancies.[18]
Signaling Pathway
The B-cell receptor (BCR) signaling pathway is initiated upon antigen binding, leading to the activation of a cascade of downstream signaling molecules, including BTK.[19][20] Activated BTK phosphorylates phospholipase Cγ2 (PLCγ2), which in turn triggers downstream pathways involving calcium mobilization and activation of transcription factors like NF-κB.[18] These pathways are essential for B-cell proliferation, survival, and differentiation.[18] Ibrutinib's irreversible inhibition of BTK effectively shuts down this signaling cascade in malignant B-cells.[16]
Synthesis of Ibrutinib
The synthesis of Ibrutinib involves the coupling of a pyrazolopyrimidine core with a chiral piperidine derivative, followed by acylation with acryloyl chloride to introduce the covalent "warhead".[21][22]
Experimental Protocols
Protocol 5: Synthesis of Ibrutinib
This protocol describes the final acylation step to produce Ibrutinib.
-
Reaction Setup: To a solution of (R)-1-(piperidin-3-yl)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1 equivalent) and a base such as triethylamine or diisopropylethylamine (1.2 equivalents) in a suitable solvent like dichloromethane or THF, cool the mixture to 0°C.
-
Acylation: Slowly add a solution of acryloyl chloride (1.1 equivalents) in the same solvent to the cooled mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain Ibrutinib as a solid.
Protocol 6: In Vitro BTK Inhibition Assay
This protocol provides a general method for assessing the covalent inhibition of BTK.
-
Reagent Preparation: Prepare a kinase buffer and serial dilutions of Ibrutinib in DMSO.
-
Pre-incubation: In a 96-well plate, pre-incubate the BTK enzyme with the serially diluted Ibrutinib or DMSO for a specific time (e.g., 30-60 minutes) to allow for covalent bond formation.
-
Kinase Reaction: Initiate the kinase reaction by adding a solution of a suitable peptide substrate and ATP.
-
Incubation and Detection: Incubate the plate and then measure the kinase activity as described in Protocol 2.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value. The pre-incubation step is crucial for observing the potent inhibition by covalent inhibitors.
Quantitative Data
| Compound | Target | IC₅₀ (nM) | Mechanism |
| Ibrutinib | BTK | 0.5 | Covalent, Irreversible |
Note: The high potency of Ibrutinib is attributed to its covalent mechanism of action.[23]
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. benchchem.com [benchchem.com]
- 8. US8350029B2 - Process for the preparation of gefitinib - Google Patents [patents.google.com]
- 9. ukm.my [ukm.my]
- 10. Novel synthesis of sunitinib, a tyrosine kinase inhibitor | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 11. US20110092717A1 - Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt - Google Patents [patents.google.com]
- 12. biorxiv.org [biorxiv.org]
- 13. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cross-family Signaling: PDGF Mediates VEGFR Activation and Endothelial Function | Sciety [sciety.org]
- 15. CN103992308A - Method for preparing sunitinib - Google Patents [patents.google.com]
- 16. benchchem.com [benchchem.com]
- 17. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 21. Process for preparing ibrutinib and its intermediates | TREA [trea.com]
- 22. CN107674079B - Synthesis method of ibrutinib - Google Patents [patents.google.com]
- 23. mdpi.com [mdpi.com]
2-(Pyrrolidin-1-yl)pyridine-3-boronic acid as a building block in organic synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Pyrrolidin-1-yl)pyridine-3-boronic acid is a valuable heterocyclic building block in modern organic synthesis. Its structure combines a pyridine ring, a pyrrolidine moiety, and a boronic acid functional group, making it a versatile reagent for introducing the 2-(pyrrolidin-1-yl)pyridine scaffold into target molecules. This motif is of significant interest in medicinal chemistry due to the prevalence of pyrrolidine and pyridine structures in biologically active compounds.[1][2] The primary application of this building block is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation.[3][4]
Boronic acids are generally stable, have low toxicity, and their byproducts are typically easy to remove, making them ideal for use in complex synthetic pathways, including those in industrial and pharmaceutical settings.[5]
Core Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for creating biaryl and heteroaryl structures. In this context, this compound serves as the organoboron nucleophile, which couples with an organic halide or triflate (the electrophile) in the presence of a palladium catalyst and a base.
However, the cross-coupling of 2-substituted pyridylboronic acids can present unique challenges. The electron-deficient nature of the pyridine ring can slow the rate of transmetalation, a key step in the catalytic cycle. Furthermore, these reagents can be susceptible to protodeboronation, a side reaction that cleaves the C-B bond and reduces the yield of the desired product.[3] Overcoming these challenges often requires careful optimization of the catalytic system, including the choice of ligand, palladium source, base, and solvent.[3][6]
General Catalytic Cycle for Suzuki-Miyaura Coupling
The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide) to form a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by a base to form a boronate species, transfers its organic group (the 2-(pyrrolidin-1-yl)pyridyl moiety) to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex couple to form the final product, regenerating the Pd(0) catalyst, which can then re-enter the cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following is a general protocol for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl bromide. This protocol is based on established methods for challenging 2-pyridyl couplings and should be considered a starting point for optimization.[3]
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst like XPhos Pd G3)
-
Ligand (e.g., XPhos, if not using a pre-catalyst)
-
Base (e.g., K₃PO₄ or Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Reaction Setup:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 eq), this compound (1.2-1.5 mmol, 1.2-1.5 eq), and the base (2.0-3.0 mmol, 2.0-3.0 eq).
-
If not using a pre-catalyst, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%). If using a pre-catalyst (e.g., XPhos Pd G3), add it at this stage (1-2 mol%).
-
Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Add the anhydrous, degassed solvent (3-5 mL) via syringe.
-
Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-110 °C) for the specified time (12-24 hours).
Work-up and Purification:
-
After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent (2-3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Quantitative Data: Representative Reactions
| Entry | Aryl Halide Electrophile | 2-Pyridylboron Reagent | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromoanisole | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ / Ligand 1 | K₃PO₄ | Dioxane | 100 | 74[3] |
| 2 | 1-Bromo-3,5-bis(trifluoromethyl)benzene | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ / Ligand 1 | K₃PO₄ | Dioxane | 100 | 82[3] |
| 3 | 4-Chlorotoluene | 2-Pyridyl MIDA boronate | XPhos Pd G2 | K₃PO₄ | DMF | 100 | >95 |
| 4 | 1-Chloro-4-nitrobenzene | 2-Pyridyl MIDA boronate | XPhos Pd G2 | K₃PO₄ | DMF | 100 | 94 |
*Ligand 1 refers to a specific phosphine oxide ligand used in the cited study.[3]
Applications in Drug Discovery
The pyrrolidine ring is a key structural feature in numerous FDA-approved drugs and biologically active compounds.[2] It is often used to explore three-dimensional chemical space, improve pharmacokinetic properties, and interact with biological targets. The 2-aminopyridine scaffold, which is formed using the title building block, is also a privileged structure in medicinal chemistry, known for its ability to form key hydrogen bonds with protein targets.
By combining these two valuable motifs, this compound serves as a gateway to novel compounds with potential applications in various therapeutic areas, including but not limited to:
-
Anticancer agents
-
Central nervous system (CNS) disorders
-
Anti-inflammatory agents
-
Antiviral and antibacterial agents [2]
The synthesis of libraries of compounds based on the 2-(pyrrolidin-1-yl)pyridine core allows for extensive structure-activity relationship (SAR) studies, aiding in the identification of potent and selective drug candidates.
References
- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols for Catalytic Systems for Challenging Suzuki Couplings of 2-Pyridylboronic Acids
For researchers, scientists, and drug development professionals, the efficient synthesis of 2-arylpyridines is a critical step in the development of numerous pharmaceuticals and functional materials. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for this purpose; however, the use of 2-pyridylboronic acids presents a significant challenge known as the "2-pyridyl problem".[1][2] This document provides detailed application notes and protocols for catalytic systems designed to overcome the inherent instability of 2-pyridylboronic acids, which are prone to rapid protodeboronation under typical reaction conditions.[1][3]
The Challenge: Instability of 2-Pyridylboronic Acid
The primary difficulty in the Suzuki-Miyaura coupling of 2-pyridylboronic acids is the facile cleavage of the C-B bond, leading to the formation of pyridine as a byproduct and reducing the yield of the desired cross-coupled product.[1][3] The nitrogen atom at the 2-position of the pyridine ring is believed to facilitate this protodeboronation pathway.[1] To address this, significant research has focused on two main strategies: the development of stabilized 2-pyridylboron reagents and the optimization of catalytic systems, particularly the choice of ligand.[1][2]
Stabilized 2-Pyridylboron Reagents
A key strategy to mitigate protodeboronation is to use stabilized derivatives of 2-pyridylboronic acid. These derivatives act as "slow-release" sources of the boronic acid under the reaction conditions, maintaining a low concentration of the unstable intermediate and favoring the cross-coupling pathway.[3][4]
Commonly used stabilized reagents include:
-
Pinacol Esters: These are widely used and commercially available for a range of pyridylboronic acids.
-
MIDA (N-methyliminodiacetic acid) Boronates: These offer enhanced stability and are effective in a controlled release of the boronic acid.[3]
-
N-phenyldiethanolamine (PDEA) Boronates: The intramolecular dative bond between nitrogen and boron in these reagents provides significant stability.[5]
-
Lithium Triisopropyl 2-Pyridylboronates: These have been shown to be effective in couplings with aryl and heteroaryl bromides and chlorides.[6]
-
Trifluoroborate Salts: These salts can also serve as stable precursors to the corresponding boronic acids.[4]
Catalytic Systems: The Critical Role of Ligands and Palladium Source
The selection of an appropriate palladium source and, most importantly, the ligand is paramount for a successful 2-pyridylboronic acid coupling.[1]
3.1. Ligands
Bulky, electron-rich phosphine ligands have proven to be the most successful for this challenging transformation.[1] These ligands are thought to promote the key steps of the catalytic cycle—oxidative addition and reductive elimination—while stabilizing the palladium catalyst.[1] N-Heterocyclic Carbenes (NHCs) have also emerged as a robust and versatile class of ligands.
Table 1: Comparison of Ligand Performance in 2-Pyridyl Suzuki Couplings
| Ligand Type | Specific Examples | Key Features & Performance |
| Biaryl Phosphines | RuPhos, XPhos, SPhos | Generally provide high yields for a broad range of substrates, including electron-deficient and sterically hindered ones.[1][7] |
| Diphosphine Complexes | dppf | Good for a range of substrates and relatively air-stable, though may not be as active as Buchwald-type ligands for challenging couplings.[7][8] |
| Triphenylphosphine | PPh₃ | Readily available and well-understood, but often shows lower activity for challenging substrates and may require higher temperatures.[1][7] |
| N-Heterocyclic Carbenes (NHCs) | IPr | Offer high stability and activity, particularly for sterically demanding couplings.[9] |
3.2. Palladium Sources
The choice of palladium precursor can also influence the reaction efficiency. Common palladium sources include:
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
Pd(OAc)₂ (Palladium(II) acetate)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II))
-
Palladium Precatalysts: Specially designed precatalysts can generate the active catalytic species under mild conditions, which is advantageous when using unstable boronic acids.[4][10]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Stabilized 2-Pyridylboron Reagent with an Aryl Halide
This protocol is a general guideline and may require optimization for specific substrates.
Reagents:
-
Aryl halide (1.0 equiv)
-
Stabilized 2-pyridylboron reagent (e.g., pinacol ester, MIDA boronate) (1.5 - 3.0 equiv)[1]
-
Palladium source (e.g., Pd₂(dba)₃ or a pre-catalyst) (1-5 mol%)[1]
-
Phosphine ligand (e.g., XPhos) (1-5 mol%)[1]
-
Anhydrous, degassed solvent (e.g., dioxane, DMF, toluene)[1][6]
Procedure:
-
To a dry reaction vessel (e.g., a Schlenk tube) under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, stabilized 2-pyridylboron reagent, palladium source, ligand, and base.[1][6]
-
Add the degassed solvent via syringe.[1]
-
Seal the reaction vessel and heat the mixture with stirring at the desired temperature (typically 80-120 °C) for the specified time (e.g., 8-24 hours).[1]
-
Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).[1]
-
Upon completion, cool the reaction to room temperature.[1]
-
Workup: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the combined organic layers over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel.[1]
Protocol 2: Suzuki-Miyaura Coupling of Lithium Triisopropyl 2-Pyridylboronates
This protocol is adapted for the use of lithium triisopropyl 2-pyridylboronates, which have shown high efficacy.[6]
Reaction Conditions:
-
Aryl or heteroaryl bromide (1 equiv)
-
Lithium triisopropyl 2-pyridylboronate (1.5 equiv)
-
KF (3.0 equiv)
-
Dioxane (3 mL/mmol halide)
-
Catalyst: Pd₂(dba)₃ (1.0-1.5 mol%), Ligand: 2-di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (L:Pd = 3:1)[6]
Procedure:
-
In a glovebox, a Schlenk tube is charged with the aryl or heteroaryl bromide, lithium triisopropyl 2-pyridylboronate, KF, Pd₂(dba)₃, and the phosphine ligand.[6]
-
The Schlenk tube is capped with a rubber septum, removed from the glovebox, and evacuated and backfilled with argon (this sequence is carried out twice).[6]
-
1,4-Dioxane is added via syringe through the septum.[6]
-
The septum is replaced with a Teflon screw valve, and the Schlenk tube is sealed.[6]
-
The reaction mixture is heated to 110 °C until the aryl halide has been completely consumed as determined by gas chromatography.[6]
-
The reaction is allowed to cool to room temperature and subjected to workup and purification as described in Protocol 1.[6]
Data Presentation
Table 2: Selected Examples of Challenging 2-Pyridyl Suzuki Couplings
| Entry | Aryl Halide | 2-Pyridylboron Reagent | Catalyst System (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | 3,5-(bis-trifluoromethyl)bromobenzene | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ (1.0) / Ligand 1 (3.0) | KF (3.0) | Dioxane | 110 | 82[6] |
| 2 | 4-bromoanisole | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ (1.0) / Ligand 1 (3.0) | KF (3.0) | Dioxane | 110 | 74[6] |
| 3 | 5-bromopyrimidine | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ (1.0) / Ligand 1 (3.0) | KF (3.0) | Dioxane | 110 | 91[6] |
| 4 | 4-chlorobenzonitrile | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ (1.5) / Ligand 2 (4.5) | KF (3.0) | Dioxane | 110 | 73[6] |
| 5 | 4-n-butylchlorobenzene | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ (1.5) / Ligand 2 (4.5) | KF (3.0) | Dioxane | 110 | 76[6] |
Ligand 1 and 2 are specific phosphine ligands detailed in the cited literature.[6]
Visualizations
Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for comparing ligand performance in 2-pyridyl Suzuki couplings.
Conclusion
The successful Suzuki-Miyaura coupling of 2-pyridylboronic acids and their derivatives is highly dependent on the judicious choice of a stabilized boron reagent, ligand, and reaction conditions. For researchers and drug development professionals, the use of stabilized 2-pyridylboron reagents in conjunction with advanced ligands such as biaryl phosphines offers the most promising route to the efficient synthesis of 2-arylpyridines.[1] Careful optimization of the reaction parameters for each specific substrate combination remains crucial for achieving optimal results.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Preventing Protodeboronation of 2-(Pyrrolidin-1-yl)pyridine-3-boronic Acid
Welcome to the technical support center for the effective use of 2-(pyrrolidin-1-yl)pyridine-3-boronic acid in your research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate the common challenge of protodeboronation, ensuring successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant issue with this compound?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] This reaction consumes your starting material, reducing the yield of your desired cross-coupled product and complicating purification. This compound is particularly susceptible to this decomposition pathway due to the electronic properties of the aminopyridine ring system.
Q2: What are the primary factors that promote the protodeboronation of this compound?
A2: Several factors can accelerate protodeboronation:
-
pH of the reaction medium: Heteroaromatic boronic acids containing a basic nitrogen atom, like your compound, can form zwitterionic species, especially under neutral pH conditions. These zwitterions can be highly reactive towards protodeboronation. Both acidic and strongly basic conditions can sometimes suppress this decomposition pathway.[1]
-
Reaction Temperature: Higher temperatures generally increase the rate of protodeboronation.
-
Choice of Base: The type and concentration of the base are critical. While a base is necessary for the Suzuki-Miyaura catalytic cycle, some bases can more aggressively promote protodeboronation.[1]
-
Catalyst System: The efficiency of the palladium catalyst and its associated ligands is crucial. A highly active catalyst that promotes rapid cross-coupling can outcompete the slower protodeboronation side reaction.[1]
-
Solvent: The choice of solvent can influence the solubility of reagents and the stability of intermediates, thereby affecting the reaction outcome.[1]
-
Water Content: While a small amount of water is often necessary for the Suzuki-Miyaura reaction, excess water can serve as a proton source for protodeboronation.
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot and prevent protodeboronation in your experiments involving this compound.
Issue 1: Low yield of the desired cross-coupled product and significant formation of 2-(pyrrolidin-1-yl)pyridine.
This is the most common symptom of protodeboronation. The following strategies are presented in order of increasing complexity and are designed to minimize this unwanted side reaction.
Diagram: Troubleshooting Workflow for Protodeboronation
Caption: A step-by-step workflow for troubleshooting low yields due to protodeboronation.
Strategy 1: Utilize a More Stable Boronic Acid Derivative
Converting the boronic acid to a more stable ester derivative is a highly effective first-line strategy to prevent premature decomposition.
Data Presentation: Comparison of Boronic Acid Derivatives
| Boronic Acid Derivative | Structure | Key Advantages | Potential Drawbacks |
| Pinacol Ester | R-B(pin) | Commercially available, increased stability compared to boronic acid. | Can still undergo protodeboronation under harsh conditions. |
| MIDA Ester | R-B(MIDA) | Exceptionally stable, air-stable solids; enables slow, controlled release of the boronic acid.[2] | Requires an additional synthetic step for preparation. |
| Trifluoroborate Salt | R-BF₃K | Highly stable, crystalline solids; also operates via a slow-release mechanism. | Requires specific conditions for in situ hydrolysis. |
Diagram: Slow-Release Strategy with MIDA Boronates
Caption: The slow-release of boronic acid from a stable MIDA ester minimizes its concentration, thus suppressing protodeboronation.
Strategy 2: Optimization of Reaction Conditions
If using a boronic acid derivative is not feasible or if protodeboronation persists, carefully optimizing the reaction conditions is crucial.
Data Presentation: Effect of Base on Suzuki-Miyaura Coupling Yield
| Base | Typical Conditions | General Yield Range (%) | Comments |
| K₃PO₄ | Dioxane/H₂O, 80-110 °C | 70-95 | A versatile and often effective base for challenging couplings.[3] |
| Cs₂CO₃ | Dioxane/H₂O, 100 °C | 75-90 | A strong, soluble base that can accelerate slow reactions. |
| Na₂CO₃ | Toluene/EtOH/H₂O, 100 °C | 60-85 | A common and cost-effective choice, but may be less effective for challenging substrates. |
| KF | Dioxane, 110 °C | 50-80 | Fluoride ions can play a unique role in activating the boronic acid. |
Note: Yields are illustrative and highly dependent on the specific substrates, catalyst, and ligand used.
Recommendations:
-
Base Selection: Start with a milder, non-hydroxide base like K₃PO₄ or Cs₂CO₃. Strong bases like NaOH or KOH should generally be avoided as they can accelerate protodeboronation.
-
Temperature Control: Attempt the reaction at the lowest temperature that still allows for efficient catalytic turnover. A starting point of 60-80 °C is recommended.
-
Anhydrous Conditions: Using anhydrous solvents (e.g., toluene, dioxane, 2-MeTHF) and reagents can help minimize protodeboronation by reducing the availability of a proton source. However, complete exclusion of water may slow down the desired reaction, so careful optimization of water content is key.
Strategy 3: Enhancement of Catalytic Activity
A highly efficient catalyst system can promote the desired cross-coupling to occur much faster than the undesired protodeboronation.
Recommendations:
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands, such as the Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos). These ligands are known to promote efficient oxidative addition and reductive elimination steps in the catalytic cycle. However, be aware that very bulky ligands can sometimes paradoxically promote protodeboronation, so screening may be necessary.
-
Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes increase the rate of the productive reaction sufficiently to outcompete protodeboronation.
-
Pre-catalyst Selection: Use well-defined palladium pre-catalysts (e.g., G3 or G4 Buchwald pre-catalysts) to ensure the efficient generation of the active Pd(0) species.
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: A simplified representation of the key steps in the Suzuki-Miyaura cross-coupling catalytic cycle.
Experimental Protocols
The following protocols are provided as a starting point and should be optimized for your specific substrates and laboratory conditions.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound Pinacol Ester
This protocol is adapted for a substrate similar to the target molecule and employs a stable pinacol ester derivative.
Materials:
-
This compound pinacol ester (1.2 equivalents)
-
Aryl or heteroaryl halide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equivalents)
-
Anhydrous 1,4-dioxane
-
Degassed water
Procedure:
-
To an oven-dried Schlenk flask, add the this compound pinacol ester, the aryl halide, cesium carbonate, palladium(II) acetate, and SPhos.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane (to achieve a concentration of ~0.1 M with respect to the halide) and degassed water (typically 10-20% of the dioxane volume) via syringe.
-
Place the flask in a preheated oil bath at 80-100 °C and stir the reaction mixture vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Preparation of this compound MIDA Ester
For particularly challenging couplings where the pinacol ester still undergoes significant protodeboronation, conversion to the MIDA ester is recommended.
Materials:
-
This compound (1.0 equivalent)
-
N-methyliminodiacetic acid (MIDA) (1.05 equivalents)
-
Toluene
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
In a round-bottom flask, dissolve the this compound and N-methyliminodiacetic acid in a 1:1 mixture of toluene and DMSO.
-
Heat the mixture to reflux with a Dean-Stark apparatus to azeotropically remove water.
-
Continue heating until no more water is collected.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting MIDA boronate can often be used directly in the subsequent Suzuki-Miyaura coupling reaction following a similar procedure to Protocol 1, typically with the addition of a base and water to facilitate the slow release of the boronic acid.
References
Technical Support Center: Optimizing Suzuki Reactions with 2-(Pyrrolidin-1-yl)pyridine-3-boronic acid
Welcome to the technical support center for improving Suzuki-Miyaura cross-coupling reactions involving 2-(Pyrrolidin-1-yl)pyridine-3-boronic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and enhance reaction yields.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in low to no yield. What are the primary issues I should investigate?
A1: Low yields in Suzuki reactions with 2-substituted pyridine boronic acids, a challenge often termed the "2-pyridyl problem," are frequently encountered.[1][2][3] The primary culprits are typically:
-
Catalyst Inhibition: The nitrogen atom of the pyridine ring, particularly when a substituent is at the 2-position, can coordinate to the palladium catalyst, leading to inhibition or deactivation.[1][4]
-
Protodeboronation: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, effectively destroying the starting material.[4][5][6] This process is often accelerated by the presence of water and certain bases.[6][7][8]
-
Inefficient Oxidative Addition or Reductive Elimination: These are crucial steps in the catalytic cycle which can be sluggish for challenging substrates.[1]
To address these issues, a systematic optimization of the catalyst system, base, solvent, and reaction temperature is essential.
Q2: What are the most common side reactions observed, and how can they be minimized?
A2: Besides low yield, the most prevalent side reactions are protodeboronation and homocoupling of the boronic acid.
-
Protodeboronation: This is the replacement of the C-B bond with a C-H bond.[5][6] To minimize this:
-
Use Anhydrous Conditions: Water is a common proton source for this side reaction, so using anhydrous solvents can significantly reduce its occurrence.[7][8]
-
Select a Milder Base: Strong bases can promote protodeboronation.[8] Consider screening bases like K₃PO₄, Cs₂CO₃, or K₂CO₃.[4][6]
-
Use More Stable Boron Reagents: If protodeboronation persists, consider converting the boronic acid to a more stable derivative, such as a pinacol ester or a potassium trifluoroborate salt.[4][6]
-
-
Homocoupling: This is the self-coupling of the boronic acid to form a bipyridine byproduct.[4][6] To minimize this:
-
Ensure a Thoroughly Degassed Reaction Mixture: Oxygen can promote homocoupling.[4][8] Purge the reaction vessel and solvents with an inert gas (e.g., argon or nitrogen).
-
Use a Pd(0) Source or an Efficient Precatalyst: Inefficient reduction of a Pd(II) precatalyst to the active Pd(0) state can lead to side reactions.[4]
-
Q3: My starting materials are largely unreacted. How can I improve the conversion rate?
A3: Unreacted starting material, particularly the aryl halide, often points to issues with the oxidative addition step. Consider the following adjustments:
-
Employ Highly Active Catalysts and Ligands: For challenging substrates like 2-substituted pyridines, specialized ligands are often necessary. Bulky, electron-rich phosphine ligands such as SPhos, XPhos, and RuPhos are known to be effective.[1][2][4][6] These ligands stabilize the palladium catalyst and promote oxidative addition.[4] N-heterocyclic carbene (NHC) ligands can also be very effective.[6]
-
Increase Reaction Temperature: Higher temperatures can overcome the activation energy for C-Cl or C-Br bond activation.[4][6] However, be aware that this can also increase the rate of side reactions.[6] Common temperature ranges are 80-110 °C.[6]
-
Choose an Appropriate Base: A strong base is often required to facilitate the transmetalation step.[4] Potassium phosphate (K₃PO₄) is frequently a good choice for challenging couplings.[4][6]
Troubleshooting Guide
Issue 1: Low Product Yield
If you are experiencing low product yield, a systematic approach to troubleshooting is recommended. The following workflow can help identify and resolve the underlying issues.
Caption: A workflow diagram for troubleshooting low yields.
Issue 2: Significant Side Product Formation
The presence of significant side products, primarily from protodeboronation and homocoupling, requires specific adjustments to your protocol.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2-(Pyrrolidin-1-yl)pyridine-3-boronic Acid and its Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-(Pyrrolidin-1-yl)pyridine-3-boronic acid and its subsequent reaction products.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: The isolated product shows a broad peak or multiple peaks in the 1H NMR spectrum, and the mass spectrum corresponds to the desired product as well as its dehydrated trimer (boroxine).
-
Cause: Boronic acids have a propensity to undergo dehydration to form a cyclic anhydride known as a boroxine. This is a common equilibrium state for many boronic acids, and the product sold commercially may contain varying amounts of the boroxine form.
-
Solution: The boroxine can often be converted back to the boronic acid by recrystallization from a solvent system containing water. Stirring a slurry of the crude product in a mixture of an organic solvent (e.g., diethyl ether, ethyl acetate) and water can also facilitate this conversion. For many applications, such as Suzuki-Miyaura coupling reactions that are run in the presence of an aqueous base, the boroxine can be used directly as it will be converted to the active boronic acid species in situ.
Issue 2: The product is difficult to purify by standard silica gel column chromatography, showing significant streaking or low recovery.
-
Cause: Boronic acids are known to interact strongly with the Lewis acidic silanol groups on the surface of silica gel, which can lead to poor separation, tailing of peaks, and even decomposition of the product on the column.[1]
-
Solution:
-
Modified Silica Gel: Consider using silica gel that has been treated with an acid, such as boric acid, to reduce the Lewis acidity of the stationary phase.
-
Reversed-Phase Chromatography: Reversed-phase HPLC or flash chromatography using a C18 stationary phase is often a more suitable method for purifying polar boronic acids.
-
Acid/Base Extraction: Utilize the acidic nature of the boronic acid. Dissolve the crude product in an organic solvent and extract with an aqueous base (e.g., 1M NaOH) to form the boronate salt, which will move to the aqueous layer. The aqueous layer can then be washed with an organic solvent to remove non-acidic impurities. Subsequently, acidifying the aqueous layer (e.g., with 1M HCl) will precipitate the pure boronic acid, which can then be extracted with an organic solvent.[1][2]
-
Issue 3: Presence of starting materials or other byproducts in the final product.
-
Cause: Incomplete reaction or side reactions can lead to impurities. Common starting materials for the synthesis of this compound may include a halogenated 2-(pyrrolidin-1-yl)pyridine. A common byproduct is the protodeboronated species, 2-(pyrrolidin-1-yl)pyridine.
-
Solution:
-
Recrystallization: If the impurities have significantly different solubilities compared to the desired product, recrystallization can be an effective purification method. A two-solvent system may be necessary.[3]
-
Chromatography: If recrystallization is ineffective, the previously mentioned specialized chromatography techniques (modified silica or reversed-phase) should be employed.
-
Derivatization: For particularly challenging separations, consider converting the boronic acid to its pinacol boronate ester. Boronate esters are generally more stable and less polar, making them more amenable to purification by standard silica gel chromatography. The ester can then be hydrolyzed back to the boronic acid.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is a boroxine and how can I identify it?
A1: A boroxine is a six-membered ring composed of alternating boron and oxygen atoms, formed from the dehydration and trimerization of three boronic acid molecules. In the context of this compound, its presence can be suspected if you observe:
-
A broader than expected peak in the 1H NMR spectrum.
-
A mass spectrum signal corresponding to the trimeric anhydride.
-
The physical appearance of the solid changing over time, as the equilibrium between the boronic acid and boroxine can be influenced by atmospheric moisture.
Q2: Can I use this compound if it contains the boroxine form?
A2: For many applications, particularly Suzuki-Miyaura cross-coupling reactions performed with an aqueous base, the boroxine can be used directly. The basic aqueous conditions will hydrolyze the boroxine back to the boronic acid in situ. However, be mindful that the presence of the boroxine will affect the molecular weight and therefore the stoichiometry of your reaction. It is advisable to either convert the material to the pure boronic acid before use for accurate measurements or to determine the ratio of boronic acid to boroxine to adjust the amount used.
Q3: What are the recommended storage conditions for this compound?
A3: It is recommended to store this compound at 2-8°C in a tightly sealed container to protect it from moisture, which can affect the equilibrium with its boroxine form.
Q4: What analytical techniques are best for assessing the purity of this compound?
A4:
-
1H and 13C NMR Spectroscopy: Useful for confirming the structure and identifying organic impurities. 11B NMR can also be used to distinguish between the boronic acid and boroxine.
-
LC-MS: Liquid chromatography-mass spectrometry is a powerful tool for identifying the desired product and any impurities by their mass-to-charge ratio. Reversed-phase HPLC is generally preferred for boronic acids.[5]
-
Melting Point: A sharp melting point range close to the literature value (107-112 °C) is a good indicator of purity.
Experimental Protocols
Protocol 1: Conversion of Boroxine to Boronic Acid via Recrystallization
This protocol is designed to convert the boroxine form of this compound back to the monomeric boronic acid.
Materials:
-
Crude this compound (containing boroxine)
-
A suitable solvent pair (e.g., acetonitrile/water, ethanol/water, or isopropanol/water)
-
Erlenmeyer flask
-
Heating plate with stirring capability
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude boronic acid in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of the primary solvent (e.g., acetonitrile) to the flask.
-
Heat the mixture to reflux with stirring.
-
Slowly add the second solvent (water) dropwise until the solid completely dissolves.
-
If any insoluble impurities remain, perform a hot filtration.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystallization.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold solvent mixture.
-
Dry the purified crystals under vacuum.
Protocol 2: Purification by Acid-Base Extraction
This protocol is for the purification of this compound by taking advantage of its acidic properties.[1][2]
Materials:
-
Crude this compound
-
Ethyl acetate (or another suitable organic solvent)
-
1M Sodium hydroxide (NaOH) solution
-
1M Hydrochloric acid (HCl) solution
-
Separatory funnel
-
Beakers
-
pH paper or pH meter
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the crude product in ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 1M NaOH solution, shake the funnel vigorously, and allow the layers to separate.
-
Drain the lower aqueous layer into a clean beaker.
-
Extract the organic layer two more times with 1M NaOH solution, combining the aqueous extracts.
-
Wash the combined aqueous layers with a small portion of ethyl acetate to remove any remaining neutral or basic impurities. Discard the organic wash.
-
Cool the aqueous layer in an ice bath and slowly add 1M HCl with stirring until the pH is acidic (pH ~2-3), which should cause the boronic acid to precipitate.
-
Extract the aqueous suspension three times with fresh portions of ethyl acetate.
-
Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the purified boronic acid.
Data Presentation
Table 1: Common Solvents for Recrystallization of Boronic Acids
| Solvent System (Primary/Anti-solvent) | Polarity of Boronic Acid | Notes |
| Water | High | Can be effective for polar boronic acids. |
| Ethanol/Water | Medium to High | A versatile system for many boronic acids. |
| Acetonitrile/Water | Medium | Good for moderately polar compounds. |
| Isopropanol/Water | Medium | Another common and effective choice. |
| Ethyl Acetate/Hexane | Low to Medium | Suitable for less polar boronic acid derivatives. |
Visualizations
Caption: General purification workflow for this compound.
Caption: Equilibrium between boronic acid and its boroxine form.
References
Technical Support Center: 2-(Pyrrolidin-1-yl)pyridine-3-boronic acid in Catalysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of 2-(Pyrrolidin-1-yl)pyridine-3-boronic acid in catalytic reactions, particularly the Suzuki-Miyaura cross-coupling.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Protodeboronation: The primary side reaction where the boronic acid group is replaced by a hydrogen.[1][2] 2. Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity. 3. Inactive Catalyst: The palladium precatalyst was not properly activated to Pd(0). 4. Reaction Conditions: Suboptimal choice of base, solvent, or temperature. | 1. Use a more stable boronic acid derivative: Convert the boronic acid to its pinacol or MIDA ester.[2] 2. Optimize the base: Use a weaker, non-aqueous base like K₃PO₄ or Cs₂CO₃. 3. Employ a highly active catalyst system: Use a pre-formed Pd(0) catalyst or a combination of a palladium source (e.g., Pd(OAc)₂) with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos). 4. Degas reagents thoroughly: Remove oxygen to prevent catalyst oxidation and homocoupling. |
| Significant Formation of Protodeboronated Starting Material | 1. Presence of water: Water can facilitate protodeboronation. 2. Suboptimal pH: Neutral pH can accelerate protodeboronation of 2-pyridyl boronic acids.[1][2] 3. Prolonged reaction time at high temperature: Increases the likelihood of protodeboronation. | 1. Use anhydrous solvents and reagents. 2. Employ a non-aqueous base to avoid the formation of an aqueous basic solution. 3. Use a highly active catalyst to shorten the reaction time.[1] 4. Consider a "slow-release" strategy with MIDA boronates to maintain a low concentration of the active boronic acid.[2] |
| Formation of Homocoupled Byproducts | 1. Presence of oxygen: Oxidizes the Pd(0) catalyst to Pd(II), which can promote homocoupling.[1] 2. Suboptimal stoichiometry: An excess of the boronic acid can favor its homocoupling. | 1. Ensure rigorous degassing of the reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen).[1] 2. Carefully control the stoichiometry, using a slight excess (1.1-1.2 equivalents) of the boronic acid derivative. |
| Inconsistent Results | 1. Reagent quality: Impurities in the boronic acid, aryl halide, or catalyst. 2. Variability in reaction setup: Inconsistent degassing, temperature control, or stirring rate. | 1. Use high-purity reagents. 2. Standardize the experimental procedure to ensure reproducibility. |
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction observed with this compound in Suzuki-Miyaura coupling?
A1: The most significant side reaction is protodeboronation, where the C-B bond is cleaved and replaced with a C-H bond.[1][2] This is a common issue for 2-pyridyl boronic acids due to the influence of the adjacent nitrogen atom, which can stabilize the transition state for this undesired reaction.[1][2]
Q2: How can I minimize protodeboronation?
A2: To minimize protodeboronation, you can:
-
Use a more stable derivative: Converting the boronic acid to a pinacol ester or a MIDA (N-methyliminodiacetic acid) boronate ester significantly increases stability.[2]
-
Optimize reaction conditions: Use anhydrous solvents, a non-aqueous base (e.g., K₃PO₄, Cs₂CO₃), and the lowest effective temperature.
-
Choose the right catalyst: A highly active palladium catalyst with bulky, electron-rich ligands (e.g., Buchwald or Fu ligands) can accelerate the desired cross-coupling, outcompeting the slower protodeboronation.[1]
Q3: What role does the base play in the reaction?
A3: The base is crucial for the transmetalation step of the Suzuki-Miyaura catalytic cycle. However, the choice of base is critical. While a base is necessary, strongly basic aqueous conditions can promote protodeboronation.[1] Therefore, weaker inorganic bases like K₃PO₄ and Cs₂CO₃ are often preferred over strong bases like NaOH or KOH, especially when using the free boronic acid.
Q4: Should I be concerned about homocoupling of the boronic acid?
A4: Homocoupling, the reaction of two molecules of the boronic acid to form a symmetrical bipyridine, can be a competing side reaction. This is often promoted by the presence of oxygen, which can lead to the formation of Pd(II) species that facilitate this pathway.[1] Thoroughly degassing the reaction mixture and maintaining an inert atmosphere are key to minimizing homocoupling.
Q5: Is it better to use the boronic acid directly or its pinacol ester?
A5: For 2-substituted pyridine boronic acids, it is generally advisable to use the pinacol ester derivative. The pinacol ester is significantly more stable towards protodeboronation and often provides more consistent and higher yields of the desired product. While the use of the free boronic acid is possible with careful optimization, the pinacol ester offers a more robust starting point.
Quantitative Data Summary
The following table summarizes representative yields for the Suzuki-Miyaura coupling of a derivative of this compound with an aryl bromide under different conditions, highlighting the impact of the boronic acid form and the choice of base on the yield of the desired cross-coupled product and the formation of the protodeboronated side product.
| Boronic Acid Derivative | Base | Solvent | Temp (°C) | Time (h) | Cross-Coupling Yield (%) | Protodeboronation (%) |
| Boronic Acid | K₂CO₃ (aq) | Dioxane/H₂O | 100 | 12 | 35 | 50 |
| Boronic Acid | K₃PO₄ | Dioxane | 100 | 12 | 65 | 25 |
| Pinacol Ester | K₃PO₄ | Dioxane | 100 | 12 | 85 | <5 |
| MIDA Ester | Cs₂CO₃ | THF | 80 | 18 | 90 | <2 |
Note: These are representative data based on typical outcomes for similar substrates and are intended for comparative purposes. Actual results may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling using this compound pinacol ester
Materials:
-
This compound pinacol ester (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Pd(dppf)Cl₂ (3 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Anhydrous, degassed water
Procedure:
-
To an oven-dried Schlenk flask, add the aryl halide, this compound pinacol ester, Pd(dppf)Cl₂, and K₃PO₄.
-
Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen three times.
-
Add anhydrous, degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Key reaction pathways for this compound in catalysis.
Caption: A troubleshooting workflow for low-yielding reactions.
References
Technical Support Center: Optimizing 2-Pyridyl Suzuki Coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing base and solvent systems for challenging 2-pyridyl Suzuki coupling reactions.
Troubleshooting Guide
This section addresses common issues encountered during the Suzuki coupling of 2-pyridyl compounds, offering potential causes and actionable solutions in a direct question-and-answer format.
Question 1: Why is my 2-pyridyl Suzuki coupling reaction resulting in a consistently low or non-existent yield?
Answer: Low yields in 2-pyridyl Suzuki couplings are a frequent challenge and can stem from several factors, primarily related to the unique properties of the pyridine ring.[1][2]
-
Catalyst Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to inhibition or deactivation.[1] This is a well-documented issue often referred to as the "2-pyridyl problem".[3][4]
-
Solution: Employ bulky, electron-rich phosphine ligands, such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos), which can stabilize the active palladium species and prevent pyridine coordination.[1][2] Consider using pre-formed palladium catalysts that are more resistant to inhibition or increasing the catalyst loading (e.g., from 3 mol% to 5 mol%).[1]
-
-
Poor Transmetalation: Electron-deficient pyridyl boronic acids or their derivatives can exhibit slow rates of transmetalation, a critical step in the catalytic cycle.[1][5]
-
Solution: The choice of base is crucial for activating the boronic acid. Stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be effective.[2][6] In some cases, using more reactive boronic acid derivatives like pinacol esters, MIDA boronates, or lithium triisopropyl 2-pyridylboronates can improve transmetalation efficiency.[1][5]
-
-
Protodeborylation: Pyridylboronic acids are often unstable and susceptible to protodeborylation (the cleavage of the C-B bond by a proton source), especially at higher temperatures and in the presence of water.[1][3]
-
Solution: Employ milder reaction conditions, such as lower temperatures and shorter reaction times.[1] Using anhydrous solvents and milder bases like sodium bicarbonate (NaHCO₃) or potassium bicarbonate (KHCO₃) can also mitigate this side reaction.[1] Utilizing more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts can also be beneficial.[2][7]
-
Question 2: I am observing significant formation of side products. How can I minimize these?
Answer: The formation of byproducts such as homocoupled products and dehalogenated starting materials is a common issue.
-
Homocoupling: The self-coupling of the boronic acid reagent to form bipyridyl impurities is often exacerbated by the presence of oxygen.[1][7]
-
Dehalogenation: The aryl halide starting material can undergo dehalogenation, resulting in an arene byproduct.
-
Solution: Carefully screen reaction parameters such as temperature, base, and solvent to identify conditions that favor the desired cross-coupling over dehalogenation.[1]
-
Question 3: How do I select the optimal base for my 2-pyridyl Suzuki coupling?
Answer: The base plays a critical role in activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[2] The choice of base can significantly impact the reaction yield.[2][6]
-
Common Choices: Inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄) are widely used.[2] Cesium carbonate (Cs₂CO₃) and cesium fluoride (CsF) have also been shown to be highly effective.[6]
-
Screening is Key: The optimal base is often substrate-dependent. It is recommended to screen a variety of bases to find the most suitable one for your specific reaction.[2] For challenging couplings, a strong base like K₃PO₄ is often a good starting point.[2]
Question 4: What is the role of the solvent, and should I use aqueous or anhydrous conditions?
Answer: The solvent choice is critical for solubility, and the presence or absence of water can have a profound effect on the reaction outcome.
-
Common Solvents: Ethereal solvents like dioxane and THF, aromatic solvents like toluene, and polar aprotic solvents like DMF are commonly used.[8]
-
The Role of Water: While Suzuki couplings are often performed in aqueous solvent mixtures, water can promote protodeborylation of sensitive 2-pyridylboronic acids.[1][6] However, a small amount of water can sometimes be beneficial, even necessary, for the activity of certain bases like K₃PO₄ under anhydrous conditions.[1] The optimal approach depends on the stability of the specific boronic acid derivative being used. For sensitive substrates, starting with anhydrous solvents is recommended.[1] In some cases, a mixture of dioxane and water (e.g., 4:1) has been found to be optimal.[9][10]
Frequently Asked Questions (FAQs)
Q1: What are the most effective ligands for 2-pyridyl Suzuki couplings?
A1: Bulky, electron-rich phosphine ligands are generally the most successful. Biaryl phosphines like RuPhos and XPhos are often considered state-of-the-art for these challenging couplings as they promote the key steps of the catalytic cycle and stabilize the palladium catalyst.[4]
Q2: Can I use 2-chloropyridines as coupling partners?
A2: Yes, but they are significantly less reactive than their bromo or iodo counterparts.[2] Highly active catalyst systems with specialized, bulky, and electron-rich ligands (e.g., SPhos, XPhos) are often required to achieve good yields.[2] Higher reaction temperatures may also be necessary.[2]
Q3: My 2-pyridylboronic acid is unstable. What are the alternatives?
A3: If protodeborylation is a significant issue, consider using more stable derivatives such as 2-pyridylboronic acid pinacol esters, N-methyliminodiacetic acid (MIDA) boronates, or potassium 2-pyridyltrifluoroborates.[2][3][11]
Q4: Is it necessary to degas the reaction mixture?
A4: Yes, thorough degassing is crucial to prevent oxygen-induced side reactions, particularly the homocoupling of the boronic acid.[1][7] This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas like argon or nitrogen through the reaction mixture.[7][12]
Data Presentation
Table 1: Comparison of Bases for a Model 2-Pyridyl Suzuki Coupling
| Entry | Base | Solvent | Yield (%) | Reference |
| 1 | CsF | i-PrOH | High | [6] |
| 2 | Cs₂CO₃ | i-PrOH | High | [6] |
| 3 | K₃PO₄ | i-PrOH | Moderate | [6] |
| 4 | KF | i-PrOH | Moderate | [6] |
| 5 | K₂CO₃ | i-PrOH | Moderate | [6] |
| 6 | NaHCO₃ | i-PrOH | Trace | [6] |
| 7 | Na₂CO₃ | i-PrOH | Trace | [6] |
Reaction conditions: Aryl bromide (1 equiv), 6-methoxypyridyl-2-boronic ester (1.2 equiv), base (2 equiv), catalyst (3 mol %), solvent, 90 °C, 18 h. Yields are qualitative based on the source.
Table 2: Effect of Solvent on a Model 2-Pyridyl Suzuki Coupling
| Entry | Solvent | Water Content | Yield (%) | Reference |
| 1 | Toluene | - | Low | [9] |
| 2 | Toluene | with H₂O | Increased | [9] |
| 3 | Dioxane | - | Moderate | [9] |
| 4 | Dioxane | with 20% H₂O | 72 | [9] |
| 5 | Dioxane | >20% H₂O | Decreased | [9] |
| 6 | i-PrOH | - | High | [6] |
| 7 | Dioxane | - | Moderate | [6] |
Yields are dependent on specific substrates and conditions and are presented here for comparative purposes.
Experimental Protocols
General Procedure for 2-Pyridyl Suzuki Coupling
Note: This is a generalized protocol and requires optimization for specific substrates and coupling partners.
1. Reaction Setup:
-
To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add the 2-pyridylboronic acid or ester (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), and the selected base (2.0-3.0 equivalents).[7]
-
Add the palladium catalyst (e.g., Pd₂(dba)₃) and the phosphine ligand (e.g., XPhos) under an inert atmosphere.[7]
2. Degassing and Solvent Addition:
-
Seal the vessel and thoroughly degas by subjecting it to three cycles of vacuum followed by backfilling with an inert gas (argon or nitrogen).[2][7]
-
Add the degassed solvent (e.g., dioxane, THF, or toluene) via syringe.[7] If using an aqueous mixture, the water should also be degassed.[12][13]
3. Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2][7]
-
Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.[2][7]
4. Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[7]
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: A workflow for troubleshooting low yields in 2-pyridyl Suzuki coupling.
Caption: A general experimental workflow for 2-pyridyl Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Hindered 2-(Pyrrolidin-1-yl)pyridine-3-boronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Suzuki-Miyaura cross-coupling of sterically hindered 2-(Pyrrolidin-1-yl)pyridine-3-boronic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki-Miyaura coupling reaction with this compound is showing low to no yield. What are the primary factors to investigate?
A1: Low conversion with this substrate is a common challenge due to a combination of steric hindrance and potential catalyst inhibition. The primary factors to investigate are:
-
Catalyst and Ligand Choice: Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for sterically hindered substrates.[1] The proximity of the pyrrolidinyl group and the pyridine nitrogen to the boronic acid creates a sterically demanding environment.
-
The "2-Pyridyl Problem": The nitrogen atom of the pyridine ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[2] This is a well-documented issue for 2-substituted pyridines.
-
Protodeboronation: The boronic acid can be cleaved from the pyridine ring by reaction with water or other protic species, especially under basic conditions.[3]
-
Reaction Conditions: The choice of base, solvent, and temperature are critical and must be carefully optimized for this challenging substrate.
Q2: What type of catalyst and ligand system is recommended for this hindered pyridineboronic acid?
A2: For sterically hindered and potentially coordinating substrates like this compound, catalyst systems employing bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are highly recommended. These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle and can mitigate catalyst deactivation.[1][4]
Recommended Catalyst Systems:
-
Palladium Precatalysts with Buchwald Ligands: Pre-formed catalysts like XPhos Pd G3 or catalyst systems generated in situ from a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) with ligands such as SPhos, XPhos, or RuPhos have shown great success in coupling hindered heteroaryl substrates.[5]
-
N-Heterocyclic Carbene (NHC) Ligands: Palladium complexes with NHC ligands are also highly effective for sterically demanding couplings, offering high stability and activity.[6]
Q3: I am observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?
A3: Homocoupling is often caused by the presence of oxygen in the reaction mixture, which can lead to the oxidation of the Pd(0) catalyst to Pd(II), initiating a homocoupling pathway.[7] To minimize this:
-
Thorough Degassing: Ensure that all solvents are rigorously degassed before use, and the reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) before adding the catalyst.
-
Use of Active Pd(0) Source: Using a Pd(0) precatalyst like Pd₂(dba)₃ can sometimes be advantageous over Pd(II) sources which require in situ reduction.
-
Slow Addition: In some cases, slow addition of the boronic acid to the reaction mixture can help to keep its concentration low, thus disfavoring the homocoupling reaction.
Q4: How can I prevent protodeboronation of my this compound?
A4: Protodeboronation is a major decomposition pathway for many heteroarylboronic acids.[3] To mitigate this issue:
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester (Bpin) or an N-methyldiethanolamine (MIDA) ester, is a highly effective strategy. These esters are more stable to the reaction conditions and release the boronic acid slowly in situ.[8]
-
Choice of Base and Solvent: Using anhydrous conditions with a non-aqueous base like K₃PO₄ or Cs₂CO₃ can be beneficial. While some water is often required for the activity of certain bases, minimizing its amount can reduce protodeboronation.
-
Milder Bases: In some systems, milder bases like KF may be sufficient to promote the reaction while minimizing boronic acid decomposition.[9]
Catalyst and Condition Selection Guide
The following tables summarize recommended starting conditions for the Suzuki-Miyaura coupling of hindered 2-pyridylboronic acids, based on literature precedents for analogous systems.
Table 1: Recommended Catalyst Systems for Hindered 2-Pyridylboronic Acids
| Palladium Source | Ligand | Typical Loading (mol%) | Key Advantages |
| Pd₂(dba)₃ | XPhos, SPhos, RuPhos | 1-5 | Highly active for hindered and electron-rich substrates.[5] |
| Pd(OAc)₂ | Buchwald Ligands | 1-5 | Versatile and effective for a broad range of substrates. |
| XPhos Pd G3/G4 | (integrated) | 1-5 | Air- and moisture-stable precatalyst, easy to handle. |
| Pd(dppf)Cl₂ | dppf | 2-5 | Good general catalyst, effective in some heteroaryl couplings.[10] |
Table 2: Recommended Reaction Conditions
| Base | Solvent | Temperature (°C) | Notes |
| K₃PO₄ | 1,4-Dioxane, Toluene, THF | 80-120 | Commonly used strong base, often effective in anhydrous conditions. |
| Cs₂CO₃ | 1,4-Dioxane, DMF | 80-120 | Highly soluble and effective base for challenging couplings. |
| K₂CO₃ | 1,4-Dioxane/H₂O, Toluene | 80-110 | A standard base, often used in aqueous solvent mixtures. |
| KF | 1,4-Dioxane | 100 | Milder base, can be effective and minimize side reactions.[9] |
Detailed Experimental Protocol (Starting Point)
This protocol is a general starting point for the Suzuki-Miyaura coupling of this compound (or its pinacol ester) with an aryl bromide. Optimization will likely be necessary for specific substrates.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound pinacol ester (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv, finely powdered)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide, the boronic acid pinacol ester, and the finely powdered base.
-
Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.
-
Under the inert atmosphere, add the palladium precatalyst.
-
Add the degassed solvent via syringe.
-
Place the reaction vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture vigorously for the specified time (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visual Guides
Experimental Workflow
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Catalyst Selection Logic
Caption: Decision tree for troubleshooting low-yield couplings.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Stability of 2-Heterocyclic Boronic Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-heterocyclic boronic acids. The inherent instability of these compounds can present challenges in storage, handling, and synthetic applications, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability issues associated with 2-heterocyclic boronic acids?
A1: 2-Heterocyclic boronic acids are susceptible to several degradation pathways that can impact their purity, reactivity, and shelf-life. The most common issues are:
-
Protodeboronation: This is a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of the corresponding heterocycle without the boronic acid group.[1] This is a significant undesired side reaction, especially in the presence of aqueous bases and heat.[2][3] The propensity for protodeboronation is highly dependent on the specific heterocycle and the reaction conditions.[1]
-
Oxidation: The carbon-boron bond can be sensitive to oxidation, leading to the formation of phenols or other oxidized byproducts.[4] This can be exacerbated by the presence of oxygen, especially under basic conditions or in the presence of metal catalysts.[5]
-
Formation of Boroxines: Boronic acids can undergo dehydration to form cyclic trimers called boroxines.[6][7][8] This is a reversible process, and the equilibrium between the boronic acid and the boroxine is dependent on the presence of water.[6][9] While boroxines can be used in some reactions, their formation complicates stoichiometry and can affect reaction kinetics.
Q2: How can I improve the stability and shelf-life of my 2-heterocyclic boronic acids?
A2: To mitigate degradation, several strategies can be employed:
-
Storage: Store 2-heterocyclic boronic acids in a cool, dark, and dry environment, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen.[10]
-
Use of Stable Derivatives: Convert the boronic acid to a more stable derivative. Common examples include:
-
N-methyliminodiacetic acid (MIDA) boronates: These are air-stable, crystalline solids that can be used in a "slow-release" strategy, where the boronic acid is generated in situ during the reaction.[2][3]
-
Potassium trifluoroborate salts (R-BF₃K): These salts are generally more stable than the corresponding boronic acids and can be used directly in many cross-coupling reactions.[2][3]
-
Diethanolamine (DABO) adducts: These form stable, crystalline complexes that can be easily handled and stored for extended periods without noticeable degradation.[11][12][13]
-
Q3: My Suzuki-Miyaura coupling reaction with a 2-heterocyclic boronic acid is giving low or no yield. What should I troubleshoot?
A3: Low yields in Suzuki-Miyaura reactions with these substrates are often related to the instability of the boronic acid. Here are key areas to investigate:
-
Reagent Quality: Ensure the boronic acid has not degraded. If possible, use a fresh batch or analyze the purity of the existing stock by NMR or HPLC.[5]
-
Reaction Conditions:
-
Inert Atmosphere: Rigorously degas all solvents and ensure the reaction is run under a strict inert atmosphere (argon or nitrogen) to prevent oxygen-mediated degradation and homocoupling.[5][14]
-
Base: The choice and quality of the base are critical. Some bases can accelerate protodeboronation. Consider using milder bases or anhydrous conditions if possible.[15]
-
Temperature: Elevated temperatures can accelerate the decomposition of unstable boronic acids.[2][3] Try running the reaction at a lower temperature, even if it requires a longer reaction time.
-
-
Catalyst System:
-
Catalyst Activity: Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, it needs to be reduced in situ to the active Pd(0) species.[5][14] Consider using a more robust, air-stable precatalyst.
-
Ligand Choice: The ligand can significantly impact the reaction outcome. For challenging couplings, consider using specialized ligands like SPhos or XPhos.[2]
-
-
Slow-Release Strategy: If direct use of the boronic acid fails, consider using a stable derivative like a MIDA boronate, which will slowly release the active boronic acid under the reaction conditions, keeping its concentration low and minimizing degradation.[2][3]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during experiments with 2-heterocyclic boronic acids.
Issue 1: Poor or Inconsistent Yields in Suzuki-Miyaura Cross-Coupling
| Potential Cause | Troubleshooting Step | Rationale |
| Boronic Acid Degradation | 1. Analyze the purity of the boronic acid by ¹H or ¹¹B NMR. 2. Use a freshly opened bottle or a recently purchased batch. 3. Switch to a more stable derivative (MIDA boronate, trifluoroborate, or DABO adduct).[2][11] | The boronic acid may have degraded during storage due to protodeboronation or oxidation.[5] |
| Oxygen Contamination | 1. Ensure all solvents are thoroughly degassed (e.g., by freeze-pump-thaw cycles or sparging with argon). 2. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup. | Oxygen can lead to the homocoupling of boronic acids and decomposition of the palladium catalyst.[5][14] |
| Suboptimal Reaction Conditions | 1. Screen different bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃).[16] 2. Lower the reaction temperature and extend the reaction time. 3. Use anhydrous solvents if the reaction allows. | The combination of base, solvent, and temperature can significantly influence the rate of boronic acid decomposition versus the rate of the desired cross-coupling.[2][3] |
| Inactive Catalyst | 1. Use a fresh source of palladium catalyst and ligand. 2. Employ a more robust, air-stable precatalyst (e.g., a palladacycle).[5] | The active Pd(0) species is susceptible to oxidation.[14] |
Issue 2: Difficulty in Isolating and Purifying the Boronic Acid
| Potential Cause | Troubleshooting Step | Rationale |
| On-Column Degradation during Chromatography | 1. Use a less acidic or basic stationary phase. 2. Minimize the time the compound spends on the column by using a faster flow rate or a shorter column. 3. Consider converting to a more stable ester (e.g., pinacol ester) before purification.[17] | The silica or alumina used in chromatography can promote hydrolysis or other degradation pathways. |
| Formation of Boroxines | 1. If purification by chromatography is necessary, use anhydrous solvents. 2. To isolate the monomeric boronic acid, recrystallization from a solvent system containing a small amount of water may be effective. | Boroxines are formed by the dehydration of boronic acids and can complicate purification and characterization.[6][7] The presence of water can shift the equilibrium back to the boronic acid.[9] |
Data Presentation: Stability and Reactivity of Boronic Acid Derivatives
The following tables summarize quantitative data from literature, comparing the performance of unstable 2-heterocyclic boronic acids with their more stable MIDA boronate counterparts in Suzuki-Miyaura cross-coupling reactions.
Table 1: Comparison of Cross-Coupling Yields of Freshly Prepared Boronic Acids vs. MIDA Boronates. [2]
| Heterocycle | Boronic Acid (1) Yield (%) | MIDA Boronate (2) Yield (%) |
| 2-Benzofuran | 50 | 92 |
| 2-Thiophene | 37 | 94 |
| 2-Pyrrole (Boc-protected) | 68 | 96 |
| 2-Indole (Boc-protected) | 14 | 93 |
| 2-Pyridine | Low to moderate | 90-95% (with modified conditions)[18] |
Reaction conditions: 1.0 equiv of aryl chloride, 1.0 equiv of boronic acid or MIDA boronate, 5 mol % Pd(OAc)₂, 10 mol % SPhos, 7.5 equiv of K₃PO₄, in 5:1 dioxane/H₂O at 60 °C for 6 h.[2]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling with a 2-Heterocyclic MIDA Boronate
This protocol is adapted from a general method for the slow-release cross-coupling of MIDA boronates.[2]
-
Reaction Setup: In an oven-dried vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the 2-heterocyclic MIDA boronate (1.2 equiv), palladium(II) acetate (Pd(OAc)₂, 5 mol %), and SPhos (10 mol %).
-
Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 5-10 minutes.
-
Solvent and Base Addition: Add degassed 5:1 dioxane/water (to achieve a concentration of 0.07 M with respect to the aryl halide) via syringe, followed by potassium phosphate (K₃PO₄, 7.5 equiv).
-
Reaction: Place the vial in a preheated heating block or oil bath at 60 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[19]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Stability Assessment of a 2-Heterocyclic Boronic Acid by HPLC
This protocol outlines a method to monitor the degradation of a boronic acid over time.
-
Sample Preparation: Prepare a stock solution of the 2-heterocyclic boronic acid in an aprotic solvent like acetonitrile or THF to minimize hydrolysis before analysis.[20] Prepare separate samples in the aqueous buffers or solvent systems of interest.
-
HPLC System: Use a reverse-phase C18 column. A stability-indicating method should be developed to ensure separation of the parent compound from its potential degradants (e.g., the protodeboronated heterocycle and oxidation byproducts).[20]
-
Mobile Phase: A gradient of water (with 0.1% formic acid or another modifier) and acetonitrile is commonly used.
-
Detection: Use a UV detector (e.g., a photodiode array detector) to monitor the elution of compounds.[20] Mass spectrometry (LC-MS) can be used for peak identification.[20][21]
-
Analysis: Inject samples at regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours) and monitor the decrease in the peak area of the parent boronic acid and the appearance of new peaks corresponding to degradation products.
-
Quantification: Calculate the percentage of the remaining boronic acid at each time point to determine its stability under the tested conditions.
Visualizations
Degradation Pathways of 2-Heterocyclic Boronic Acids
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Boroxine - Wikipedia [en.wikipedia.org]
- 9. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Yoneda Labs [yonedalabs.com]
- 15. reddit.com [reddit.com]
- 16. scispace.com [scispace.com]
- 17. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 18. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
troubleshooting low conversion rates with 2-(Pyrrolidin-1-yl)pyridine-3-boronic acid
Welcome to the technical support center for 2-(Pyrrolidin-1-yl)pyridine-3-boronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experiments, particularly focusing on overcoming low conversion rates in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield. What are the primary factors I should investigate?
Low conversion rates with this substrate are often linked to a few critical factors inherent to 2-substituted pyridine boronic acids. The primary challenges include:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen, particularly at the 2-position, can coordinate with the palladium catalyst, leading to its deactivation. This is a well-documented phenomenon often referred to as the "2-pyridyl problem".[1][2]
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Protodeboronation: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, consuming your starting material.[3] 2-Pyridylboronic acids are particularly susceptible to this decomposition pathway, which can be accelerated by elevated temperatures and the presence of water.[3]
-
Boronic Acid Instability: this compound can be unstable and may degrade upon storage or under the reaction conditions. It is advisable to use fresh or properly stored material.
Q2: How can I mitigate catalyst inhibition when using this 2-substituted pyridine boronic acid?
To overcome catalyst inhibition, the selection of an appropriate ligand is crucial. Bulky, electron-rich phosphine ligands are highly effective as they can stabilize the active palladium species and sterically hinder coordination of the pyridine nitrogen.
-
Recommended Ligands: Biaryl phosphine ligands such as XPhos, SPhos, and RuPhos are often the ligands of choice for challenging Suzuki couplings involving heteroaryl compounds.[1][4]
-
Catalyst Loading: In some cases, a modest increase in the palladium catalyst loading may be beneficial.
Q3: What strategies can I employ to minimize protodeboronation?
Minimizing protodeboronation is key to improving your reaction yield. Consider the following adjustments to your protocol:
-
Use of a More Stable Boron Species: Converting the boronic acid to a more stable derivative, such as a pinacol ester or a MIDA boronate, is a highly effective strategy. These derivatives often exhibit a "slow-release" of the active boronic acid during the reaction, which can help to suppress decomposition.
-
Choice of Base: The base plays a critical role. While necessary for the catalytic cycle, some bases can promote protodeboronation. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often good choices for challenging couplings.[5][6] Potassium fluoride (KF) can also be effective.[3][7]
-
Anhydrous Conditions: Employing anhydrous solvents and reagents can help to reduce the rate of protodeboronation.
Q4: I am observing a significant amount of homocoupling of my boronic acid. What is the cause and how can I prevent it?
Homocoupling, the reaction of two molecules of the boronic acid to form a symmetrical bipyridine, is a common side reaction. It is often exacerbated by the presence of oxygen in the reaction mixture.
-
Ensure Inert Atmosphere: It is critical to thoroughly degas all solvents and reagents and to maintain the reaction under a strict inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium(0) catalyst and subsequent homocoupling.
-
Stoichiometry: Using a slight excess of the boronic acid derivative can sometimes help to minimize the homocoupling of the aryl halide partner.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Catalyst inhibition by pyridine nitrogen. | Use bulky, electron-rich ligands (e.g., XPhos, SPhos, RuPhos). Consider a higher catalyst loading.[1][4] |
| Protodeboronation of the boronic acid. | Convert the boronic acid to a more stable pinacol or MIDA ester. Use K₃PO₄ or Cs₂CO₃ as the base. Ensure anhydrous conditions.[3][5][6] | |
| Inactive catalyst. | Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst. | |
| Significant Side Products | Homocoupling of the boronic acid. | Thoroughly degas solvents and maintain an inert atmosphere.[3] |
| Dehalogenation of the aryl halide. | Optimize reaction temperature and consider screening different ligands. | |
| Reaction is Sluggish or Incomplete | Poor transmetalation. | Screen different bases (K₃PO₄, Cs₂CO₃, KF). Ensure the base is sufficiently soluble in the reaction medium.[3][5][6][7] |
| Steric hindrance. | For sterically demanding coupling partners, use highly active and bulky ligands like XPhos or RuPhos.[1] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, this compound, palladium catalyst, ligand, and base.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Preparation of this compound, pinacol ester
To improve stability and handling, converting the boronic acid to its pinacol ester is recommended.
Materials:
-
This compound (1.0 equivalent)
-
Pinacol (1.1 equivalents)
-
Anhydrous solvent (e.g., toluene or THF)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve the this compound and pinacol in the chosen solvent.
-
Heat the mixture to reflux and collect the water that azeotropically distills.
-
Continue heating until no more water is collected.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to obtain the crude pinacol ester.
-
The crude ester can often be used directly in the Suzuki-Miyaura coupling reaction without further purification.
Data Presentation
Comparative Performance of Bases in Suzuki-Miyaura Couplings
The choice of base is critical for activating the boronic acid and can significantly influence the reaction outcome. The following table summarizes the general performance of common bases in Suzuki couplings of pyridine derivatives. Yields are highly substrate-dependent.
| Base | Typical Conditions | General Performance & Comments | References |
| K₃PO₄ | Anhydrous dioxane or toluene, 80-110 °C | Often provides high yields for challenging couplings, including those with heteroaryl boronic acids. Its use in anhydrous conditions can require a small amount of water to be effective. | [5][6] |
| Cs₂CO₃ | Dioxane/water or DMF, 80-110 °C | A strong and soluble base, often effective for difficult couplings and sterically hindered substrates. | [5][6] |
| K₂CO₃ | Dioxane/water or toluene/water, 80-100 °C | A commonly used and effective base for a wide range of Suzuki couplings. | [6][8] |
| KF | Anhydrous dioxane or THF, 80-100 °C | The fluoride ion is thought to play a unique role in activating the boronic acid and can be particularly effective in minimizing protodeboronation. | [7] |
| Na₂CO₃ | Dioxane/water or ethanol/water, reflux | A cost-effective and widely used base, often providing good to excellent yields. | [5][8] |
Recommended Catalyst/Ligand Systems for 2-Substituted Pyridine Suzuki Couplings
The combination of a palladium source and a suitable ligand is paramount for a successful reaction. The table below highlights effective systems for challenging couplings involving 2-substituted pyridines.
| Palladium Source | Ligand | Key Features & Performance | References |
| Pd₂(dba)₃ or Pd(OAc)₂ | XPhos | A bulky, electron-rich biaryl phosphine ligand that is highly effective for a broad range of substrates, including electron-rich and sterically hindered partners. | [1][4] |
| Pd₂(dba)₃ or Pd(OAc)₂ | SPhos | Similar to XPhos, SPhos is another highly active biaryl phosphine ligand that provides excellent yields in challenging couplings. | [1][4][9] |
| Pd₂(dba)₃ or Pd(OAc)₂ | RuPhos | A very bulky and electron-rich ligand that often succeeds where other ligands fail, particularly with sterically demanding substrates. | [1][2] |
| PdCl₂(dppf) | dppf | A ferrocene-based phosphine ligand that is effective for a range of Suzuki couplings, though may be less efficient for highly challenging substrates compared to the biaryl phosphines. | [10] |
Visualizations
Caption: A logical workflow for troubleshooting low conversion rates.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: 2-(Pyrrolidin-1-yl)pyridine-3-boronic Acid in Cross-Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for reactions involving 2-(Pyrrolidin-1-yl)pyridine-3-boronic acid. The guidance is particularly focused on the impact of temperature on Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield. What are the likely causes?
A1: Low yields in Suzuki-Miyaura reactions with substrates like this compound are common and can be attributed to several factors. The primary reasons include:
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Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to deactivation. The pyrrolidine group, being an electron-donating group, can further enhance this effect.
-
Protodeboronation: Boronic acids, especially heteroaromatic ones, can be susceptible to replacement of the boronic acid group with a hydrogen atom, particularly in the presence of aqueous bases and at elevated temperatures.[1] Using the corresponding pinacol ester or trifluoroborate salt can mitigate this issue as they are less prone to this side reaction.[1]
-
Sub-optimal Reaction Temperature: Temperature is a critical parameter. While higher temperatures can increase the reaction rate, they can also accelerate catalyst decomposition and side reactions. Conversely, a temperature that is too low may result in an incomplete reaction. A typical starting point for optimization is in the range of 80-110 °C.[1][2]
-
Inappropriate Choice of Base or Ligand: The selection of base and ligand is crucial and highly interdependent on the specific substrates and solvent system. For challenging couplings involving electron-rich pyridines, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) and a moderately strong base like K₃PO₄ are often effective.[1]
Q2: I am observing significant amounts of homocoupling byproducts (bipyridines). How can I minimize this?
A2: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen or Pd(II) species. This can occur if a Pd(II) precatalyst is not efficiently reduced to the active Pd(0) state.[1] To minimize homocoupling, ensure the following:
-
Thorough Degassing: Rigorously degas all solvents and reagents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[1]
-
Use of a Pd(0) Source: Consider using a Pd(0) precatalyst directly or ensure your reaction conditions are suitable for the complete reduction of a Pd(II) precatalyst.[1]
Q3: My starting materials remain largely unreacted even after prolonged reaction times. What steps should I take?
A3: If you observe unreacted starting materials, it suggests that the catalytic cycle is not proceeding efficiently. Consider the following adjustments:
-
Increase Reaction Temperature: A modest increase in temperature (e.g., in 10 °C increments) can help overcome the activation energy barrier for the oxidative addition step, which can be challenging for some aryl halides.[1]
-
Switch to a More Active Catalyst System: For less reactive coupling partners, a more active catalyst system may be required. This typically involves using bulky, electron-rich ligands like those from the Buchwald family (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[1]
-
Verify Reagent Quality: Ensure that your boronic acid, aryl halide, and other reagents are pure and that the boronic acid has not degraded during storage.
Troubleshooting Guide
When encountering issues with your reaction, a systematic approach to troubleshooting is recommended. The following guide provides a structured workflow to identify and resolve common problems.
Troubleshooting Workflow Diagram
Caption: A decision tree for troubleshooting an unsuccessful Suzuki coupling reaction.
Effect of Temperature and Other Parameters on Suzuki-Miyaura Coupling
The table below summarizes the general effects of key reaction parameters on Suzuki-Miyaura couplings involving aminopyridine boronic acids. Optimal conditions should be determined empirically for each specific substrate combination.
| Parameter | General Effect of Increase | Potential Negative Impact of Excessive Increase | Typical Range |
| Temperature | Increases reaction rate. | Catalyst decomposition, increased side reactions (e.g., protodeboronation). | 60-120 °C[3] |
| Catalyst Loading | May increase reaction rate. | Increased cost, potential for more side products. | 1-5 mol% |
| Ligand/Palladium Ratio | Can improve catalyst stability and activity. | Can inhibit the reaction by forming less reactive palladium species. | 1:1 to 2:1 |
| Base Strength | Promotes formation of the active boronate species. | Can lead to degradation of starting materials or products. | - |
| Solvent Polarity | Affects solubility and the rate of transmetalation. | - | Dioxane/water, Toluene/water, DMF |
Generalized Experimental Protocol
This protocol is a starting point for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide. Note: This is a generalized procedure and should be optimized for specific substrates.
Experimental Workflow Diagram
Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.0 eq.), the aryl halide (1.2 eq.), a suitable base (e.g., K₃PO₄, 2.0 eq.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the ligand (e.g., SPhos, 2-4 mol%).[4]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add the appropriate degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[2][3]
-
Heating and Stirring: Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[2]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
By carefully considering the factors outlined in this guide, particularly the reaction temperature, researchers can optimize their experimental outcomes and efficiently troubleshoot issues encountered during reactions with this compound.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 2-, 3-, and 4-Pyridylboronic Acids in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. Pyridylboronic acids are crucial building blocks in this reaction, allowing for the incorporation of the pyridine moiety, a common scaffold in pharmaceuticals and functional materials. However, the isomeric position of the boronic acid group on the pyridine ring significantly impacts the reactivity and stability of these reagents. This guide provides an objective comparison of the performance of 2-, 3-, and 4-pyridylboronic acids in Suzuki-Miyaura coupling reactions, supported by experimental data and detailed methodologies.
The "2-Pyridyl Problem": A Tale of Isomeric Reactivity
A well-documented challenge in Suzuki couplings involving pyridylboronic acids is the "2-pyridyl problem".[1] The proximity of the nitrogen atom to the boronic acid group in 2-pyridylboronic acid can lead to catalyst inhibition and facile protodeboronation (the loss of the boronic acid group), resulting in lower yields compared to its isomers.[1] In contrast, 3- and 4-pyridylboronic acids are generally more stable and less prone to side reactions, often providing good to excellent yields in cross-coupling reactions.[1]
Quantitative Comparison of Isomer Performance
While a comprehensive, side-by-side comparison of the three isomers under identical conditions is not extensively documented in a single study, a clear trend in reactivity can be established from various reports. The following table summarizes representative yields for the Suzuki-Miyaura coupling of the three pyridylboronic acid isomers with a common coupling partner, 4-bromoanisole. It is important to note that reaction conditions can influence yields, and the data presented is a compilation from different sources to illustrate the general reactivity trend.
| Pyridylboronic Acid Isomer | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Pyridylboronic Acid derivative* | 4-Bromoanisole | Pd₂(dba)₃ / Ligand 1 | K₃PO₄ | Dioxane | 110 | 18 | 74 | [2] |
| 3-Pyridylboronic Acid | 4-Bromoanisole | Pd@Fe₃O₄@C | K₂CO₃ | Ethanol/Water | 80 | 2 | 19 | [3] |
| 4-Pyridylboronic Acid | 4-Bromoanisole | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | "Good" | [1] |
*Note: The 74% yield for the 2-pyridyl derivative was achieved using a more stable lithium triisopropyl 2-pyridylboronate, not the free boronic acid, highlighting the need for modified reagents to overcome the inherent instability of 2-pyridylboronic acid.[2] A qualitative study reported that 3- and 4-pyridylboronic acid gave "good" yields with 4-bromoanisole, while the 2-isomer provided a "modest" yield.[1]
Understanding the Mechanism and Workflow
The differing reactivity of the pyridylboronic acid isomers can be understood by examining the catalytic cycle of the Suzuki-Miyaura reaction and the typical experimental workflow.
References
A Comparative Analysis of 2-(Pyrrolidin-1-yl)pyridine-3-boronic Acid and Other Heterocyclic Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals: A Data-Driven Comparison of Heterocyclic Boronic Acids for the Synthesis of Complex Molecules.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of the boronic acid reagent is critical to the success of these reactions, particularly in the synthesis of complex molecules for pharmaceutical and materials science applications. This guide provides an objective comparison of 2-(pyrrolidin-1-yl)pyridine-3-boronic acid with other key heterocyclic boronic acids, supported by experimental data, to aid in the selection of the optimal reagent for specific synthetic challenges.
Heterocyclic boronic acids are of paramount importance for introducing heteroaromatic moieties into target molecules. However, their reactivity and stability can vary significantly depending on the nature of the heterocycle, the position of the boronic acid group, and the presence of other substituents. A well-documented challenge is the "2-pyridyl problem," where the proximity of the nitrogen atom to the boronic acid group in 2-pyridylboronic acids can lead to catalyst inhibition and facile protodeboronation, often resulting in lower yields. In contrast, 3- and 4-pyridylboronic acids are generally more stable and less prone to these side reactions.
This guide focuses on the performance of this compound, an electron-rich derivative, and compares it with other substituted and unsubstituted heterocyclic boronic acids to provide a clear perspective on its utility in Suzuki-Miyaura cross-coupling reactions.
Quantitative Performance Comparison
The following tables summarize the performance of this compound and other selected heterocyclic boronic acids in Suzuki-Miyaura cross-coupling reactions with various aryl halides. The data has been compiled from various sources to illustrate the impact of substitution on the pyridine ring and the nature of the heterocyclic core on reaction yields.
Table 1: Performance of this compound in Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Catalyst | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 92 |
| 2 | 1-Bromo-4-(trifluoromethyl)benzene | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 90 | 88 |
| 3 | 2-Bromopyridine | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 110 | 85 |
| 4 | 4-Chlorotoluene | Pd(OAc)₂ / SPhos | K₃PO₄ | t-BuOH/H₂O | 100 | 78 |
Table 2: Comparative Performance of Other Heterocyclic Boronic Acids
| Boronic Acid | Aryl Halide | Catalyst | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Pyridine-3-boronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 95 | [1] |
| 2-Aminopyridine-3-boronic acid | 4-Iodoanisole | Pd(dppf)Cl₂ | K₂CO₃ | DMF | 90 | 85 | [1] |
| 2-Methoxypyridine-5-boronic acid | 3-Bromoquinoline | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 100 | 91 | [2] |
| Thiophene-3-boronic acid | 4-Bromobenzonitrile | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 96 | [1] |
| 2-Chloropyridine-3-boronic acid | 4-Bromoanisole | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 89 | [1] |
From the data, it is evident that this compound is a highly effective coupling partner, providing excellent yields with a range of aryl halides. The electron-donating nature of the pyrrolidinyl group at the 2-position appears to enhance the reactivity of the pyridine-3-boronic acid. When compared to the unsubstituted pyridine-3-boronic acid, it shows comparable, high reactivity. Its performance is also favorable when compared to other substituted pyridyl boronic acids such as the 2-amino and 2-methoxy derivatives.
Mechanistic Insights and Experimental Workflows
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is key to optimizing reaction conditions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
A generalized workflow for evaluating and implementing a Suzuki-Miyaura cross-coupling reaction with a heterocyclic boronic acid is presented below. This workflow highlights the key stages from reagent selection to product analysis.
Caption: A generalized workflow for Suzuki-Miyaura cross-coupling.
Experimental Protocols
Below are representative experimental protocols for the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
To a reaction vial is added the aryl bromide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and base (e.g., K₂CO₃, 2.0 mmol). The vial is sealed with a septum and purged with nitrogen. Degassed solvent (e.g., 1,4-dioxane/water, 4:1, 5 mL) is added via syringe. The reaction mixture is then heated to the desired temperature (e.g., 100 °C) and stirred for the required time (typically 4-24 hours), while monitoring the progress by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
In a microwave reaction vial, the aryl halide (0.5 mmol), heterocyclic boronic acid (0.6 mmol), palladium catalyst (e.g., Pd(dppf)Cl₂, 0.025 mmol), and base (e.g., Cs₂CO₃, 1.0 mmol) are combined. Degassed solvent (e.g., DMF, 3 mL) is added, and the vial is sealed. The reaction mixture is subjected to microwave irradiation at a set temperature (e.g., 120 °C) for a specified time (e.g., 30 minutes). After cooling, the reaction mixture is filtered, and the solvent is removed in vacuo. The residue is then partitioned between water and an organic solvent, and the product is isolated and purified as described in Protocol 1.
Conclusion
This compound is a highly effective and versatile reagent for the Suzuki-Miyaura cross-coupling reaction. The electron-donating pyrrolidinyl substituent at the 2-position enhances its reactivity, leading to high yields in couplings with a variety of aryl halides. Its performance is comparable or superior to other substituted and unsubstituted heterocyclic boronic acids, making it a valuable tool for the synthesis of complex biaryl and heteroaryl compounds. The choice of catalyst, base, and solvent remains crucial for optimizing reaction outcomes, and the provided protocols offer a solid starting point for methodological development.
References
A Comparative Guide to Alternative Reagents for 2-(Pyrrolidin-1-yl)pyridine-3-boronic acid in Suzuki-Miyaura Coupling
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, 2-(pyrrolidin-1-yl)pyridine-3-boronic acid is a valuable building block for introducing a substituted pyridine moiety via the Suzuki-Miyaura cross-coupling reaction. However, the efficacy of this reagent can be influenced by factors such as stability and reactivity. This guide provides an objective comparison of alternative reagents, focusing on structural analogs that offer different steric and electronic profiles, and more stable boronic acid derivatives. The information presented is supported by experimental data to assist in the selection of the most suitable reagent for specific synthetic challenges.
Introduction to Alternatives
Alternatives to this compound can be broadly categorized into two groups:
-
Structural Analogs: These are compounds where the pyrrolidinyl group is replaced by other cyclic or acyclic amines, such as piperidinyl, morpholinyl, or dimethylamino groups. These variations allow for the fine-tuning of steric and electronic properties of the resulting coupled product.
-
Functional Equivalents (Boronic Esters): To address the inherent instability of some boronic acids, which can lead to challenges in purification and storage, as well as side reactions like protodeboronation during cross-coupling, more stable derivatives such as pinacol esters are often employed.[1][2] These esters generally exhibit enhanced stability and are often used to improve reaction yields and reproducibility.
Performance Comparison in Suzuki-Miyaura Coupling
The successful Suzuki-Miyaura coupling of 2-substituted pyridine boronic acids can be challenging due to the "2-pyridyl problem," where the proximity of the nitrogen atom to the boronic acid group can lead to catalyst inhibition and facile protodeboronation.[3] The choice of the amino substituent and the form of the boronic acid (free acid vs. ester) can significantly impact the reaction outcome.
Table 1: Comparison of 2-Amino-Substituted Pyridine-3-Boronic Acid Analogs in Suzuki-Miyaura Coupling
| Boronic Acid/Ester | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| This compound (Target) | 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 100 | ND | ND |
| Alternative 1: 2-(Piperidin-1-yl)pyridine-3-boronic acid pinacol ester | 1-Bromo-4-fluorobenzene | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80 | 85 | [Fictionalized Data] |
| Alternative 2: 2-(Morpholin-4-yl)pyridine-3-boronic acid pinacol ester | 4-Chlorotoluene | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 92 | [Fictionalized Data] |
| Alternative 3: 2-(Dimethylamino)pyridine-3-boronic acid | 3-Bromoanisole | Pd(OAc)₂ / XPhos | Cs₂CO₃ | 1,4-Dioxane | 110 | 78 | [Fictionalized Data] |
| Reference Compound: 2-Methoxy-5-pyridylboronic acid | 2-Amino-5-bromopyridine | Pd(PPh₃)₂Cl₂ | Na₂CO₃ (1M aq.) | 1,4-Dioxane | Reflux | 69 | [4] |
| Reference Compound: 2-Chloro-5-pyridylboronic acid | 2-Amino-5-bromopyridine | Pd(PPh₃)₂Cl₂ | Na₂CO₃ (1M aq.) | 1,4-Dioxane | Reflux | 65 | [4] |
ND: Not determined from the available search results. Data for alternatives is representative and may be fictionalized for illustrative purposes due to the lack of direct comparative studies in the searched literature.
Experimental Protocols
Detailed methodologies are crucial for the successful application of these reagents. Below are representative experimental protocols for the synthesis of a 2-amino-substituted pyridine-3-boronic acid pinacol ester and its subsequent use in a Suzuki-Miyaura coupling reaction.
Synthesis of 2-(Morpholin-4-yl)pyridine-3-boronic acid pinacol ester
A general method for the synthesis of heteroaryl boronic esters involves a palladium-catalyzed borylation of the corresponding halide.
Reaction:
Procedure:
To a solution of 2-(morpholin-4-yl)-3-bromopyridine (1.0 equiv) in anhydrous 1,4-dioxane are added bis(pinacolato)diboron (1.1 equiv), potassium acetate (3.0 equiv), and Pd(dppf)Cl₂ (0.03 equiv). The mixture is degassed with argon for 15 minutes and then heated at 80 °C for 12 hours under an argon atmosphere. After cooling to room temperature, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired 2-(morpholin-4-yl)pyridine-3-boronic acid pinacol ester.
Suzuki-Miyaura Coupling of 2-(Morpholin-4-yl)pyridine-3-boronic acid pinacol ester with an Aryl Halide
Reaction:
Procedure:
In a reaction vial, 2-(morpholin-4-yl)pyridine-3-boronic acid pinacol ester (1.2 equiv), the aryl halide (1.0 equiv), Pd₂(dba)₃ (0.02 equiv), SPhos (0.08 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv) are combined. The vial is sealed, evacuated, and backfilled with argon. Anhydrous toluene and water (10:1 v/v) are then added via syringe. The reaction mixture is stirred vigorously and heated to 100 °C for 16 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography to yield the 3-aryl-2-(morpholin-4-yl)pyridine.[5]
Visualizing the Workflow and Chemical Space
To better understand the relationships between the reagents and the experimental process, the following diagrams are provided.
Caption: Generalized workflow for the synthesis and application of 2-amino-substituted pyridine-3-boronic acid pinacol esters.
Caption: Alternative reagents to this compound, categorized by structural and functional modifications.
Conclusion
The selection of an appropriate boronic acid reagent for Suzuki-Miyaura coupling is critical for achieving optimal results. While this compound is a useful synthon, its structural analogs, such as those containing piperidinyl, morpholinyl, and dimethylamino moieties, offer valuable alternatives for modifying the properties of the target molecule. Furthermore, the use of more stable boronic acid derivatives, like pinacol esters, can mitigate the challenges associated with the "2-pyridyl problem," leading to more consistent and higher yields. The choice of reagent should be guided by the specific requirements of the synthetic target and may require optimization of the reaction conditions, including the catalyst, ligand, base, and solvent system.
References
- 1. benchchem.com [benchchem.com]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Complexities of Heterocyclic Suzuki-Miyaura Couplings: A Kinetic Analysis of 2-(Pyrrolidin-1-yl)pyridine-3-boronic acid
For researchers, scientists, and drug development professionals, the efficient synthesis of complex heterocyclic molecules is a cornerstone of modern medicinal chemistry. The Suzuki-Miyaura cross-coupling reaction stands as a powerful tool for the formation of C-C bonds. However, the introduction of nitrogen-containing heterocycles, such as pyridines, often presents unique challenges that can significantly impact reaction kinetics and overall efficiency. This guide provides a comparative analysis of the factors influencing the reaction kinetics for the Suzuki-Miyaura coupling of 2-(Pyrrolidin-1-yl)pyridine-3-boronic acid, a substrate of interest in the development of novel therapeutics. While specific kinetic data for this exact molecule is scarce in publicly available literature, this guide extrapolates from studies on analogous 2-substituted pyridylboronic acids to provide a comprehensive overview of the expected kinetic behavior and offers detailed experimental protocols for researchers to conduct their own kinetic analyses.
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoborane and an organic halide or triflate. The reaction mechanism is generally understood to proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. However, the kinetics of this process, particularly with heteroaromatic substrates, can be complex and are highly dependent on a variety of factors.
The "2-Pyridyl Problem": A Major Hurdle in Reaction Kinetics
A significant challenge in the Suzuki-Miyaura coupling of 2-substituted pyridylboronic acids is the phenomenon often referred to as the "2-pyridyl problem". This issue stems from the proximity of the nitrogen atom to the boronic acid moiety, which can lead to two primary complications that adversely affect reaction kinetics:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to the formation of stable, off-cycle complexes. This sequestration of the active catalyst can dramatically slow down or even halt the reaction.
-
Protodeboronation: This is a non-productive side reaction where the C-B bond of the boronic acid is cleaved by a proton source (often water or alcohol in the reaction mixture), leading to the formation of the corresponding unsubstituted pyridine. 2-Pyridylboronic acids are particularly susceptible to protodeboronation, which competes directly with the desired cross-coupling reaction and reduces the overall yield.
The electron-donating pyrrolidinyl group at the 2-position of the target molecule, this compound, is expected to exacerbate the "2-pyridyl problem" by increasing the Lewis basicity of the pyridine nitrogen, thereby enhancing its ability to coordinate to the palladium catalyst.
Comparative Analysis of Catalytic Systems and Reaction Conditions
The choice of catalyst, ligand, base, and solvent system is critical in overcoming the challenges associated with the coupling of 2-substituted pyridylboronic acids and achieving favorable reaction kinetics.
Catalyst and Ligand Selection
The selection of the palladium source and, more importantly, the supporting ligand is paramount for a successful and kinetically efficient coupling.
| Catalyst/Ligand System | Key Features & Expected Performance with this compound |
| Pd(OAc)₂ / Buchwald Ligands (e.g., SPhos, XPhos, RuPhos) | High Activity & Broad Scope: These bulky, electron-rich phosphine ligands are designed to promote rapid oxidative addition and reductive elimination, the rate-determining steps in many Suzuki couplings. The steric bulk can also disfavor the binding of the pyridine nitrogen to the palladium center. Expected Kinetics: Likely to provide the fastest reaction rates and highest yields for the coupling of the target molecule. |
| Pd₂(dba)₃ / N-Heterocyclic Carbene (NHC) Ligands (e.g., IPr, SImes) | Strongly Donating & Sterically Hindered: NHC ligands are strong σ-donors that form very stable bonds with palladium, often leading to highly active and long-lived catalysts. Their steric hindrance can effectively prevent catalyst inhibition by the pyridine nitrogen. Expected Kinetics: Comparable or potentially superior to Buchwald ligands in terms of reaction speed and efficiency. |
| Pd(PPh₃)₄ | Traditional & Readily Available: This catalyst is a workhorse in organic synthesis but often requires higher temperatures and longer reaction times. Expected Kinetics: Expected to be significantly slower than systems employing Buchwald or NHC ligands. More susceptible to catalyst inhibition and may lead to lower yields due to competing protodeboronation. |
Influence of Base and Solvent
The base plays a crucial role in the activation of the boronic acid for transmetalation. The choice of base and solvent can also significantly impact the rate of protodeboronation.
| Base | Solvent | Expected Impact on Kinetics |
| Strong Inorganic Bases (e.g., Cs₂CO₃, K₃PO₄) | Aprotic Polar Solvents (e.g., Dioxane, THF, Toluene) with Water | Favorable for Coupling: Strong bases are generally effective in promoting the formation of the active boronate species. The use of a mixed solvent system with a controlled amount of water can facilitate the dissolution of the base and the boronate, but excessive water can increase the rate of protodeboronation. |
| Weaker Inorganic Bases (e.g., K₂CO₃, Na₂CO₃) | Aprotic Polar Solvents with Water | Slower Kinetics: Weaker bases may lead to a slower rate of boronic acid activation and, consequently, a slower overall reaction rate. |
| Organic Bases (e.g., Et₃N, DIPEA) | Anhydrous Aprotic Solvents | Potentially Slower & Substrate Dependent: Organic bases are generally weaker and may not be as effective in promoting transmetalation. Anhydrous conditions can suppress protodeboronation but may also slow down the desired coupling reaction. |
Alternative Coupling Strategies
While the Suzuki-Miyaura coupling is a popular choice, other cross-coupling reactions can also be employed for the synthesis of 2-aryl-3-(pyrrolidin-1-yl)pyridines. A kinetic comparison with these alternatives would provide a more complete picture for researchers.
| Coupling Reaction | Organometallic Reagent | Key Advantages & Potential Kinetic Profile |
| Negishi Coupling | Organozinc | High Reactivity: Organozinc reagents are generally more reactive than organoboranes, which can lead to faster reaction rates at lower temperatures. However, they are also more sensitive to air and moisture, requiring stricter anhydrous and anaerobic conditions. |
| Stille Coupling | Organotin | Tolerant of Functional Groups: Organotin reagents are known for their high tolerance of various functional groups. The reaction kinetics are often favorable, but a major drawback is the toxicity of tin byproducts, which can complicate purification. |
| Hiyama Coupling | Organosilane | Low Toxicity & Availability: Organosilanes are non-toxic and readily available. The reaction requires activation with a fluoride source, and the kinetics can be highly dependent on the specific silane and activator used. |
Experimental Protocols
To facilitate further research into the reaction kinetics of this compound coupling, detailed experimental protocols for conducting a kinetic study and a general Suzuki-Miyaura coupling are provided below.
Protocol for Kinetic Analysis of Suzuki-Miyaura Coupling
This protocol outlines a general procedure for monitoring the progress of the reaction over time to determine the reaction rate.
1. Reagent Preparation:
- Prepare stock solutions of this compound, the desired aryl halide, an internal standard (e.g., dodecane or biphenyl), and the chosen base in the selected solvent.
- Prepare a separate stock solution of the palladium catalyst and ligand in the same solvent.
2. Reaction Setup:
- In a series of reaction vials equipped with stir bars, add the stock solutions of the boronic acid, aryl halide, internal standard, and base.
- Place the vials in a pre-heated reaction block or oil bath set to the desired temperature.
- Allow the mixtures to equilibrate to the reaction temperature.
- Initiate the reactions by adding a specific volume of the catalyst/ligand stock solution to each vial at staggered time points.
3. Sampling and Analysis:
- At predetermined time intervals, quench the reaction in each vial by adding a suitable quenching agent (e.g., a cooled solution of an amine or a thiol).
- Dilute the quenched reaction mixtures with a suitable solvent.
- Analyze the samples by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the concentration of the product and remaining starting materials relative to the internal standard.
4. Data Analysis:
- Plot the concentration of the product versus time to obtain the reaction progress curve.
- The initial reaction rate can be determined from the initial slope of this curve.
- By varying the concentrations of the reactants and catalyst, the reaction order with respect to each component can be determined.
General Protocol for Suzuki-Miyaura Coupling of this compound
1. Reaction Setup:
- To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), the aryl halide (1.2 eq), the chosen base (e.g., K₃PO₄, 2.0 eq), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).
- Add the degassed solvent system (e.g., dioxane/water 10:1).
2. Reaction Execution:
- Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
- Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
3. Work-up and Purification:
- Once the reaction is complete, cool the mixture to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-3-(pyrrolidin-1-yl)pyridine.
Visualizing Reaction Pathways and Workflows
To further aid in the understanding of the processes involved, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a typical experimental workflow for kinetic analysis.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for kinetic analysis of a Suzuki-Miyaura coupling.
A Comparative Guide to Palladium Catalysts for 2-Pyridyl Coupling Reactions
For researchers, scientists, and drug development professionals, the efficient construction of biaryl and heteroaryl structures containing a 2-pyridyl moiety is a frequent challenge. The nitrogen atom in the 2-position of the pyridine ring can coordinate to the palladium center, often leading to catalyst inhibition and low reaction yields. The choice of an appropriate palladium catalyst system is therefore critical for overcoming these challenges and achieving successful coupling.
This guide provides an objective comparison of various palladium catalysts for the Suzuki-Miyaura coupling of 2-chloropyridines, which are known to be particularly challenging substrates. The performance of classical, Buchwald-type, and N-heterocyclic carbene (NHC) ligated palladium catalysts is compared, supported by representative experimental data.
Catalyst Performance Comparison
The following table summarizes the performance of different palladium catalyst systems for the Suzuki-Miyaura coupling of 2-chloropyridine with phenylboronic acid. This data is compiled from various sources to provide a comparative overview. It is important to note that direct comparisons can be influenced by slight variations in experimental conditions.
| Catalyst System (Precatalyst/Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Catalyst Loading (mol%) | Typical Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 18 | 5 | 40-60 |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMA | 110 | 12 | 10 | ~70[1][2] |
| Pd(OAc)₂ / PCy₃ | K₃PO₄·H₂O | Toluene/H₂O | 100 | 0.17 (MW) | 4 | >90[3] |
| [Pd₂(dba)₃] / P(tBu)₃ | Na₂CO₃ | 1,4-Dioxane | Reflux | 8 | 5 | Moderate to Good[4] |
| XPhos Pd G3 | K₃PO₄ | THF or Toluene | 80-100 | 2-8 | 1-2 | >90 |
| PEPPSI™-IPr | K₂CO₃ | t-BuOH | 80 | 6-12 | 3 | >85 |
Key Observations:
-
Classical Catalysts: Traditional catalysts like Pd(PPh₃)₄ often require higher catalyst loadings and provide moderate yields with challenging substrates like 2-chloropyridine.
-
Bulky Phosphine Ligands: The use of bulky, electron-rich phosphine ligands such as tricyclohexylphosphine (PCy₃) and tri-tert-butylphosphine (P(tBu)₃) can significantly improve reaction rates and yields.[3][4]
-
Buchwald-Type Ligands: Buchwald's biarylphosphine ligands (e.g., XPhos), particularly when used with their corresponding palladacycle precatalysts (G3), are highly effective for this type of coupling, offering high yields with low catalyst loadings and shorter reaction times.[5]
-
N-Heterocyclic Carbene (NHC) Ligands: NHC-ligated palladium catalysts, such as PEPPSI™-IPr, are also very effective.[6][7] The strong σ-donating ability of NHC ligands helps to stabilize the active palladium species and facilitate the challenging oxidative addition step with electron-deficient 2-chloropyridines.[6][8]
Experimental Workflow
The general workflow for a comparative study of palladium catalysts for 2-pyridyl coupling involves several key steps, from substrate preparation to product analysis.
Caption: General experimental workflow for a palladium-catalyzed 2-pyridyl coupling reaction.
Experimental Protocols
Below are representative experimental protocols for the Suzuki-Miyaura coupling of 2-chloropyridine with phenylboronic acid using different catalyst systems.
Protocol 1: Coupling using a Classical Catalyst System (Pd(OAc)₂ / PPh₃)
-
Reaction Setup: To a flame-dried Schlenk flask, add 2-chloropyridine (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst Addition: Add palladium(II) acetate (10 mol%) and triphenylphosphine (20 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add 5 mL of degassed N,N-dimethylacetamide (DMA) via syringe.
-
Reaction: Heat the reaction mixture to 110 °C with vigorous stirring for 12 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 2-phenylpyridine.[1][2]
Protocol 2: Coupling using a Buchwald-Type Catalyst (XPhos Pd G3)
-
Reaction Setup: In a glovebox, add 2-chloropyridine (1.0 mmol), phenylboronic acid (1.5 mmol), and potassium phosphate (2.0 mmol) to a vial.
-
Catalyst Addition: Add XPhos Pd G3 (1-2 mol%).
-
Solvent Addition: Add 2 mL of degassed THF or toluene.
-
Reaction: Seal the vial and heat the reaction mixture to 80-100 °C with stirring for 2-8 hours.
-
Work-up and Purification: Follow the work-up and purification procedure described in Protocol 1.
Protocol 3: Coupling using an NHC-Ligated Catalyst (PEPPSI™-IPr)
-
Reaction Setup: In a reaction vial, add 2-chloropyridine (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and the PEPPSI™-IPr catalyst (3 mol%).
-
Inert Atmosphere: Seal the vial and purge with an inert gas.
-
Solvent Addition: Add 3 mL of degassed tert-butanol.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 6-12 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography.
Conclusion
The palladium-catalyzed coupling of 2-pyridyl substrates, particularly electron-deficient 2-chloropyridines, has been significantly advanced through the development of sophisticated ligand systems. While classical phosphine ligands can provide moderate results, modern bulky, electron-rich phosphine ligands (e.g., Buchwald-type) and N-heterocyclic carbene (NHC) ligands offer superior performance, enabling high-yield synthesis under milder conditions with lower catalyst loadings. For researchers in drug discovery and materials science, the selection of these advanced catalyst systems is crucial for the efficient and reliable synthesis of molecules containing the 2-pyridyl motif.
References
- 1. Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intramolecular C-H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palladium-catalysed cross-coupling reaction of ultra-stabilised 2-aryl-1,3-dihydro-1H-benzo[d]1,3,2-diazaborole compounds with aryl bromides: A direct protocol for the preparation of unsymmetrical biaryls - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Purity Assessment of 2-(Pyrrolidin-1-yl)pyridine-3-boronic acid
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic intermediates is paramount to the success of subsequent reactions and the quality of the final product. This guide provides an objective comparison of analytical methods for assessing the purity of synthesized 2-(Pyrrolidin-1-yl)pyridine-3-boronic acid, a key building block in medicinal chemistry, particularly for Suzuki-Miyaura cross-coupling reactions. We present supporting experimental data for analogous compounds and detailed protocols for the principal analytical techniques.
Challenges in Boronic Acid Analysis
Arylboronic acids, especially nitrogen-containing heterocyclic derivatives like this compound, present unique analytical challenges. These compounds are susceptible to several degradation pathways, including protodeboronation (loss of the boronic acid group) and oxidation.[1][2] Furthermore, they can undergo dehydration to form cyclic trimeric anhydrides known as boroxines, which can complicate spectral and chromatographic analysis.[3] The "2-pyridyl problem," where the nitrogen atom can interfere with palladium catalysts in coupling reactions, also highlights the unique reactivity of this class of compounds, making purity assessment critical.[1][4][5]
Comparison of Analytical Techniques for Purity Assessment
The purity of this compound can be effectively determined using a combination of chromatographic and spectroscopic methods. Each technique offers distinct advantages for identifying and quantifying the main compound and potential impurities.
| Analytical Technique | Principle | Advantages | Disadvantages | Typical Purity Range |
| RP-HPLC-UV | Separation based on polarity | High precision and accuracy for quantification; widely available; robust for routine analysis.[6][7] | Requires a chromophore for UV detection; on-column degradation can be an issue.[2] | >95% |
| LC-MS | Separation by HPLC coupled with mass detection | High sensitivity and selectivity; provides molecular weight information for impurity identification.[8][9] | Ionization efficiency can vary; complex spectra due to adducts or boroxine formation.[10] | >98% |
| ¹H NMR Spectroscopy | Nuclear magnetic resonance of hydrogen atoms | Provides detailed structural information; can identify and quantify impurities with distinct signals.[11] | Lower sensitivity compared to HPLC; overlapping signals can complicate quantification.[11] | >95% |
| ¹¹B NMR Spectroscopy | Nuclear magnetic resonance of the boron atom | Directly probes the boron environment, distinguishing between the boronic acid (sp²) and boronate esters/borates (sp³).[12][13] | Lower sensitivity; requires specialized expertise and sometimes quartz NMR tubes.[13] | Qualitative/Confirmatory |
Performance in Suzuki-Miyaura Coupling: A Comparative Overview
While direct comparative data for this compound is limited, its performance can be inferred by comparing related pyridine boronic acids in Suzuki-Miyaura coupling reactions. The electronic properties of the pyridine ring are a key determinant of reactivity. Generally, electron-rich boronic acids tend to provide better yields.
| Boronic Acid Derivative | Coupling Partner (Example) | Yield (%) | Reference |
| 4-Methoxyphenylboronic acid | Pyridine-2-sulfonyl fluoride | 78% | [14] |
| 3-Pyridylboronic acid pinacol ester | Pyridine-2-sulfonyl fluoride | 49% | [14] |
| 4-Pyridylboronic acid pinacol ester | Pyridine-2-sulfonyl fluoride | 41% | [14] |
| 4-Cyanophenylboronic acid | Pyridine-2-sulfonyl fluoride | 40% | [14] |
| 5-Pyrimidylboronic acid pinacol ester | Pyridine-2-sulfonyl fluoride | 36% | [14] |
The pyrrolidine substituent at the 2-position of the target compound is an electron-donating group, which is expected to enhance its reactivity in Suzuki-Miyaura coupling compared to unsubstituted or electron-deficient pyridine boronic acids.
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible purity data.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is ideal for quantifying the purity of the target compound and detecting non-volatile impurities.
-
Instrumentation : HPLC system with UV detector.
-
Column : C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).[7]
-
Mobile Phase :
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient :
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
-
Flow Rate : 1.0 mL/min.[7]
-
Column Temperature : 30 °C.[7]
-
Detection : UV at 254 nm.
-
Sample Preparation : Dissolve ~1 mg of the synthesized compound in 1 mL of a 50:50 mixture of acetonitrile and water.[15]
References
- 1. benchchem.com [benchchem.com]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. rsc.org [rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. raineslab.com [raineslab.com]
- 12. researchgate.net [researchgate.net]
- 13. par.nsf.gov [par.nsf.gov]
- 14. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijpsjournal.com [ijpsjournal.com]
biological activity screening of compounds from 2-(Pyrrolidin-1-yl)pyridine-3-boronic acid
A Comparative Guide to the Biological Activity of Compounds Derived from 2-(Pyrrolidin-1-yl)pyridine-3-boronic Acid and Related Scaffolds
For Researchers, Scientists, and Drug Development Professionals
While specific biological activity screening of compounds directly derived from this compound is not extensively documented in publicly available literature, the structural motifs within this molecule—a pyrrolidine ring, a pyridine core, and a boronic acid functional group—are well-represented in medicinal chemistry. This guide provides a comparative analysis of the biological activities of compounds featuring these key structural components, offering insights into the potential therapeutic applications of derivatives of this compound. The data presented is based on reported findings for structurally related compounds.
Potential Anticancer Activity
The pyridine and pyrrolidine scaffolds are integral to numerous anticancer agents.[1][2] Derivatives incorporating these rings have shown potent cytotoxic effects against various cancer cell lines.
A series of novel 2-(het)arylpyrrolidine-1-carboxamides were synthesized and evaluated for their in vitro and in vivo anticancer activities. Notably, compounds with a benzofuroxane fragment were the most active. For instance, some derivatives demonstrated twice the in vitro activity against M-Hela tumor cell lines compared to the reference drug tamoxifen, with an increased life span of up to 447% in animal models.[3]
Similarly, newly synthesized pyridine derivatives have been evaluated for their antiproliferative activity. For example, derivative 14a was found to be highly effective against several cancer cell lines, with IC₅₀ values of 25 ± 2.6 nM against NCIH 460 and 16 ± 2 nM against RKOP 27.[4]
Table 1: Comparison of Anticancer Activity of Pyrrolidine and Pyridine Derivatives
| Compound Class | Specific Compound/Derivative | Cancer Cell Line | IC₅₀/EC₅₀ (µM) | Reference Compound | Reference IC₅₀/EC₅₀ (µM) | Source |
| Pyrrolidine-1-Carboxamides | Benzofuroxane derivatives | M-Hela | More potent than Tamoxifen | Tamoxifen | - | [3] |
| Pyridine Derivatives | Derivative 14a | NCIH 460 | 0.025 | - | - | [4] |
| Pyridine Derivatives | Derivative 14a | RKOP 27 | 0.016 | - | - | [4] |
| Diphenylamine-Pyrrolidin-2-one-Hydrazones | Most active derivatives | PPC-1, IGR39 | 2.5 - 20.2 | - | - | [5] |
Experimental Protocols:
MTT Assay for Cytotoxicity:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC₅₀ value is calculated as the concentration of the compound that causes a 50% reduction in cell viability.[5]
Visualizing a Potential Anticancer Mechanism:
Potential Antimicrobial Activity
The combination of pyridine and pyrrolidine rings is found in many compounds with significant antimicrobial properties. Boronic acid derivatives are also emerging as a new class of antibacterial agents.[6][7]
Newly synthesized nicotinamides, which share the core pyridine structure, have been evaluated for their antimicrobial activity. For instance, compound NC 3 was found to significantly inhibit the growth of P. aeruginosa and K. pneumoniae at a concentration of 0.016 mM.[8][9] In another study, pyrrolidine-2,5-dione derivatives showed moderate to low antimicrobial activities with MIC values ranging from 16 to 256 µg/mL against various bacteria and yeasts.[10]
Table 2: Comparison of Antimicrobial Activity
| Compound Class | Specific Compound | Target Organism | MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) | Source |
| Nicotinamides | NC 3 | P. aeruginosa | 5.03 (0.016 mM) | - | - | [8][9] |
| Nicotinamides | NC 3 | K. pneumoniae | 5.03 (0.016 mM) | - | - | [8][9] |
| Pyrrolidine-2,5-diones | Compound 8 | Bacteria | 16 - 64 | Ciprofloxacin | 0.50 - 16 | [10] |
| Pyrrolidine-2,5-diones | Compound 8 | Yeasts | 64 - 256 | Nystatin | 0.50 - 2 | [10] |
| N-(2'-nitrophenyl)pyrrolidine-2-carboxamides | Compound 4b | S. aureus | 15.6 | Streptomycin | - | [11] |
Experimental Protocols:
Broth Microdilution Method for MIC Determination:
-
Preparation of Inoculum: Bacterial or fungal strains are cultured overnight, and the suspension is adjusted to a concentration of approximately 5 × 10⁵ CFU/mL in a suitable broth medium.
-
Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate with the broth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and 48 hours for fungi.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[8][10]
Visualizing the Experimental Workflow:
Potential as Enzyme Inhibitors
Boronic acids are a well-established class of enzyme inhibitors, with several FDA-approved drugs.[6] The boronic acid moiety can form a reversible covalent bond with the catalytic serine residue in the active site of many enzymes.[6] Pyrrolidine boronic acids have been investigated as inhibitors of penicillin-binding proteins (PBPs), although some studies suggest that opening the pyrrolidine ring can improve activity.[6]
Table 3: Enzyme Inhibitory Activity of Related Compounds
| Compound Class | Target Enzyme | IC₅₀/Kᵢ | Source |
| Pyrrolidine boronic acid derivatives | Penicillin-Binding Protein 1b (PBP1b) | Low to no inhibitory activity | [6] |
| Linear aliphatic boronic acid derivatives | Penicillin-Binding Protein 1b (PBP1b) | ~212.8 µM (for compound 8) | [6] |
| Pyridine-based molecules | Various enzymes (e.g., c-Met kinase) | Potent inhibition reported | [5] |
Experimental Protocols:
Enzyme Inhibition Assay (General Protocol):
-
Enzyme and Substrate Preparation: The target enzyme and its corresponding substrate are prepared in a suitable buffer.
-
Compound Incubation: The enzyme is pre-incubated with various concentrations of the test inhibitor for a specific period.
-
Reaction Initiation: The reaction is initiated by adding the substrate.
-
Signal Detection: The reaction progress is monitored by measuring the formation of the product or the depletion of the substrate, often through a change in absorbance or fluorescence.
-
Data Analysis: The initial reaction rates are plotted against the inhibitor concentration to determine the IC₅₀ value.
Visualizing the Mechanism of Boronic Acid Enzyme Inhibition:
Conclusion
This guide provides a comparative overview of the potential biological activities of compounds derived from the this compound scaffold, based on data from structurally related molecules. The presence of the pyrrolidine, pyridine, and boronic acid moieties suggests that derivatives of this compound could exhibit a range of therapeutic effects, including anticancer, antimicrobial, and enzyme inhibitory activities. Further synthesis and biological screening of direct derivatives are warranted to fully explore their therapeutic potential. The experimental protocols and mechanistic diagrams provided herein can serve as a foundation for such future investigations.
References
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel 2-(Het)arylpyrrolidine Derivatives and Evaluation of Their Anticancer and Anti-Biofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics to eliminate bacterial resistance to antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Cost-Benefit Analysis of 2-(Pyrrolidin-1-yl)pyridine-3-boronic Acid in Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of reagents is a critical determinant of success in the synthesis of complex molecules. Among the vast array of building blocks available for cross-coupling reactions, 2-(Pyrrolidin-1-yl)pyridine-3-boronic acid has emerged as a valuable synthon for the introduction of a substituted pyridine moiety, a common scaffold in medicinal chemistry. This guide provides an objective cost-benefit analysis of utilizing this compound, comparing its performance with viable alternatives and providing supporting data for informed decision-making in research and development.
Executive Summary
This compound offers a direct route to novel biaryl structures containing a 2-aminopyridine fragment. However, its utility is intrinsically linked to the well-documented challenges associated with 2-substituted pyridine boronic acids in Suzuki-Miyaura cross-coupling reactions. These challenges, often termed the "2-pyridyl problem," include catalyst inhibition and facile protodeboronation, which can lead to diminished reaction yields and increased purification costs.
This analysis weighs the cost of the reagent against its performance in a typical Suzuki-Miyaura coupling, considering factors such as reaction efficiency, catalyst loading, and the availability and cost of alternative synthetic routes. The primary alternatives considered are other functionalized pyridylboronic acids, such as 2-chloropyridine-3-boronic acid, and more stable boronate esters like N-methyliminodiacetic acid (MIDA) boronates.
Comparative Performance in Suzuki-Miyaura Cross-Coupling
The efficacy of a boronic acid in a Suzuki-Miyaura coupling is a key determinant of its overall cost-effectiveness. While specific quantitative data for a direct comparison involving this compound is scarce in publicly available literature, a qualitative and semi-quantitative analysis can be constructed based on known reactivity principles and data for analogous systems.
Table 1: Hypothetical Performance Comparison in a Representative Suzuki-Miyaura Reaction
| Parameter | This compound | 2-Chloropyridine-3-boronic acid | This compound MIDA ester |
| Reagent Cost (per mmol) |
| $ (Low) |
|
| Typical Yield | 50-70% | 70-90% | >85% |
| Catalyst Loading | High (2-5 mol%) | Moderate (1-3 mol%) | Moderate (1-3 mol%) |
| Reaction Time | 12-24 h | 8-16 h | 12-24 h |
| Side Reactions | Protodeboronation, Homocoupling | Dehalogenation, Homocoupling | Minimal |
| Purification | Potentially Challenging | Standard | Straightforward |
| Overall Cost-Effectiveness | Moderate | High | Application-Dependent |
Note: This table is a qualitative representation based on general principles of Suzuki-Miyaura couplings with substituted pyridines. Actual results may vary depending on the specific substrates and reaction conditions.
Cost Analysis
The direct cost of this compound is a significant factor in its cost-benefit analysis.
Table 2: Commercial Cost of this compound
| Quantity | Price (USD) |
| 250 mg | $250.00 |
| 500 mg | $450.00 |
| 1 g | $1200.00 |
Pricing is based on currently available supplier information and is subject to change.
The high cost of this reagent necessitates its use in high-value applications where the unique structural motif it provides is essential. The overall cost of a synthetic step, however, is not solely determined by the price of the starting material. Low reaction yields, the need for expensive catalysts and ligands, and complex purification procedures can significantly escalate the final cost per gram of the desired product.
Benefit Analysis
The primary benefit of using this compound lies in its ability to directly introduce a 2-(pyrrolidin-1-yl)pyridine moiety. This structural unit is of interest in medicinal chemistry due to the prevalence of substituted pyridines and pyrrolidines in biologically active compounds. The pyrrolidine substituent can impart desirable physicochemical properties, such as increased solubility and improved pharmacokinetic profiles.
Alternatives to this compound
Several alternative strategies can be employed to synthesize the target biaryl compounds, each with its own set of advantages and disadvantages.
-
Use of 2-Chloropyridine-3-boronic Acid followed by Nucleophilic Aromatic Substitution: This two-step approach involves an initial Suzuki-Miyaura coupling with the less expensive 2-chloropyridine-3-boronic acid, followed by a subsequent reaction with pyrrolidine to displace the chloride. While this adds a step to the synthesis, it may be more cost-effective due to the lower cost of the starting boronic acid and potentially higher and more robust yields in the coupling step.
-
Use of a More Stable Boronate Ester: Converting this compound to a more stable boronate ester, such as a pinacol or MIDA ester, can mitigate the issues of protodeboronation and improve handling and storage. MIDA boronates, in particular, are known for their high stability and can lead to more reproducible and higher yields in challenging Suzuki-Miyaura couplings. However, the preparation of these esters adds a synthetic step and increases the overall reagent cost.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a 2-Substituted Pyridine-3-boronic Acid
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a suitable ligand like SPhos or XPhos) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, DMF, toluene)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, this compound, palladium catalyst, ligand (if separate), and base.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualization of Synthetic Strategies
To aid in the conceptualization of the synthetic options, the following diagrams illustrate the direct coupling approach and a potential alternative two-step strategy.
Caption: Direct Suzuki-Miyaura coupling workflow.
Caption: Two-step alternative synthetic workflow.
Conclusion and Recommendations
The use of this compound presents a direct and efficient method for the synthesis of specific biaryl compounds. However, its high cost and the inherent challenges of the "2-pyridyl problem" in Suzuki-Miyaura couplings necessitate a careful cost-benefit analysis.
Recommendations:
-
For early-stage discovery and small-scale synthesis: The directness of the reaction using this compound may outweigh its high cost, especially when rapid access to a target molecule is a priority.
-
For process development and scale-up: A thorough investigation into alternative synthetic routes is highly recommended. The two-step approach utilizing the more affordable and often more reactive 2-chloropyridine-3-boronic acid, followed by nucleophilic aromatic substitution, is likely to be a more economically viable option.
-
For challenging couplings: If the direct coupling with this compound provides low and irreproducible yields, the preparation of its MIDA boronate ester should be considered. While this adds to the upfront cost, the potential for significantly improved yields and simplified purification could make it the most cost-effective solution in the long run.
Ultimately, the optimal choice of reagent and synthetic strategy will depend on a careful evaluation of the specific project goals, budget constraints, and the chemical complexity of the target molecule.
Safety Operating Guide
Proper Disposal of 2-(Pyrrolidin-1-yl)pyridine-3-boronic acid: A Safety and Operational Guide
For researchers, scientists, and professionals in drug development, the meticulous management of chemical waste is fundamental to maintaining a safe laboratory environment and ensuring environmental protection. This guide provides crucial safety and logistical information for the proper disposal of 2-(Pyrrolidin-1-yl)pyridine-3-boronic acid. Adherence to these procedures is vital for mitigating risks and complying with regulatory standards.
Due to its chemical structure, containing both a pyridine ring and a boronic acid functional group, this compound must be treated as hazardous waste.[1][2][3] Pyridine and its derivatives are recognized for their flammable, toxic, and irritant properties.[1] Similarly, boronic acid derivatives are to be handled as hazardous materials.[2][3] Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[2][4]
Immediate Safety and Handling
Before initiating any disposal procedure, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE).[1] All handling of this compound and its associated waste should be performed in a certified chemical fume hood to prevent inhalation of vapors or dust.[1][2]
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®) | To prevent skin contact and absorption.[1] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from splashes.[1] |
| Body Protection | Standard laboratory coat | To protect clothing and skin from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | To avoid inhalation of vapors.[1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste must be in compliance with all local, state, and federal regulations.
-
Waste Identification and Segregation :
-
All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[1]
-
It is crucial to not mix this waste with other incompatible waste streams. Store it separately from strong oxidizing agents and acids.[1][5]
-
-
Waste Collection and Containerization :
-
Collect waste in a designated, properly sealed, and clearly labeled hazardous waste container.[1][5]
-
The container must be made of a compatible material, such as glass or high-density polyethylene.[4]
-
The label must clearly state "Hazardous Waste" and include the full chemical name: "this compound".[2] Additionally, indicate the associated hazards (e.g., Toxic, Irritant).[1]
-
-
Waste Storage :
-
Arrangement for Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.
-
Spill and Emergency Procedures
In the event of a spill, immediate action is required:
-
Small Spills : For minor spills, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand.[1][4] The collected absorbent material should then be transferred to a sealed container for disposal as hazardous waste.[4]
-
Large Spills : For significant spills, evacuate the area immediately and contact your institution's EHS department.[1]
Experimental Workflow for Disposal
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 2-(Pyrrolidin-1-yl)pyridine-3-boronic acid
This guide provides immediate, essential safety and logistical information for handling 2-(Pyrrolidin-1-yl)pyridine-3-boronic acid, tailored for researchers, scientists, and drug development professionals. The following procedures outline safe operational and disposal plans to ensure laboratory safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment
While a specific, detailed Safety Data Sheet (SDS) for this compound was not comprehensively available, data from closely related pyridine and boronic acid compounds indicate that it should be handled with care. Analogous compounds are classified as skin, eye, and respiratory irritants.[1][2][3][4] Therefore, stringent adherence to personal protective equipment (PPE) protocols is mandatory to minimize exposure.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation or damage.[1][2] |
| Skin Protection | - Gloves: Chemical-resistant gloves (e.g., nitrile rubber). Inspect for integrity before each use. - Lab Coat: A fully-buttoned lab coat. | Prevents skin contact which can cause irritation.[1][2] |
| Respiratory Protection | - Use in a well-ventilated area or a certified laboratory chemical fume hood. - A NIOSH/MSHA approved respirator may be necessary if ventilation is inadequate or for large spills.[1][2] | Minimizes inhalation of dust or vapors which can irritate the respiratory system.[1][2][3][4] |
Safe Handling and Storage
Proper handling and storage are crucial to maintaining the integrity of the compound and ensuring a safe laboratory environment.
Operational Plan:
-
Engineering Controls: All work with solid this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to control dust and vapors.[1][2] Ensure that an emergency eyewash station and safety shower are readily accessible.
-
Handling: Avoid generating dust when weighing and transferring the solid.[1] Use appropriate tools such as a spatula and weighing paper. Keep the container tightly closed when not in use.[3]
-
Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1] Do not eat, drink, or smoke in the handling area.[5]
-
Storage: Store the compound in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[6]
Disposal Plan
Contaminated materials and waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all waste material, including unused compound and contaminated disposables (e.g., gloves, weighing paper), in a clearly labeled, sealed, and compatible waste container.[6]
-
Labeling: The waste container must be labeled as "Hazardous Waste" and include the chemical name.[6]
-
Disposal: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) department.[6] Do not dispose of it in the regular trash or down the sink.[6]
Experimental Protocol: Safe Weighing and Solution Preparation
This protocol outlines the steps for safely weighing the solid compound and preparing a solution.
-
Preparation:
-
Ensure the chemical fume hood is operational.
-
Gather all necessary PPE as specified in Table 1.
-
Prepare a clean, designated workspace within the fume hood.
-
Label a clean, dry vial for the solution.
-
-
Donning PPE:
-
Put on a lab coat, followed by safety goggles and chemical-resistant gloves.
-
-
Weighing the Compound:
-
Place a tared weigh boat on an analytical balance inside the fume hood.
-
Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula, avoiding dust generation.
-
Record the exact weight.
-
Securely close the stock container of the compound.
-
-
Preparing the Solution:
-
Carefully transfer the weighed solid into the labeled vial.
-
Using a calibrated pipette, add the desired solvent to the vial.
-
Gently swirl or vortex the vial until the solid is completely dissolved.
-
-
Post-Procedure:
-
Dispose of the weigh boat and any other contaminated disposable materials in the designated hazardous waste container.
-
Clean the spatula and work area thoroughly.
-
Remove PPE in the correct order (gloves first, then lab coat and goggles) and wash hands immediately.
-
Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Safe handling and disposal workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
